molecular formula N2O4Pd B14707503 Palladium nitrite CAS No. 18608-81-6

Palladium nitrite

Cat. No.: B14707503
CAS No.: 18608-81-6
M. Wt: 198.43 g/mol
InChI Key: AEPKDRAICDFPEY-UHFFFAOYSA-L
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Description

Significance of Nitrite (B80452) Ligands in Palladium Coordination Environments

The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either its nitrogen atom (a nitro complex) or one of its oxygen atoms (a nitrito complex). researchgate.netwikipedia.org This versatility in bonding modes is a central feature of its coordination chemistry with palladium. The specific mode of coordination can significantly influence the electronic properties, stability, and reactivity of the resulting palladium complex.

ComplexNitrite Bonding ModeKey ObservationReference
[(Me4en)Pd(NO2)2]Monodentate N-donorNitrite coordinates through the nitrogen atom in the solid state. researchgate.net
trans-Pd(Ph2P(o-C6H4C(O)H))2(NO2)2N-monodentateFormed by displacement of hemilabile formyl ligands by nitrite ions. researchgate.net
Pd(II)-alkyl intermediates with NO₂⁻ co-catalystMediates C–O bond formationThe NOₓ species derived from nitrite is proposed to oxidize the Pd(II)-alkyl species. nih.gov

Overview of Palladium-Nitrite Systems in Catalytic Cycles

Palladium-nitrite systems are integral to several advanced catalytic cycles, acting as either the primary catalyst, a crucial co-catalyst, or a key intermediate. Their roles are particularly prominent in oxidation and reduction reactions.

Oxidation Catalysis: A significant breakthrough in palladium catalysis has been the use of catalytic nitrite to enable aerobic oxidation reactions. nih.gov In the dioxygenation of alkenes, catalytic amounts of a nitrite source, in the presence of molecular oxygen, facilitate the challenging carbon-oxygen bond-forming reductive elimination from palladium-alkyl intermediates. nih.gov This process is believed to involve the oxidation of the Pd(II)-alkyl species by an NOₓ species (like nitrogen dioxide, NO₂) generated from nitrite, which circumvents common side reactions like β-hydride elimination and promotes the formation of the desired dioxygenated product. nih.gov This strategy provides a more environmentally benign alternative to the use of traditional stoichiometric hypervalent iodine oxidants. nih.gov

Carbonylation Reactions: Palladium(II) complexes have been successfully employed as catalysts for the carbonylation of methyl nitrite to produce dimethyl carbonate (DMC), a valuable green solvent and chemical intermediate. rsc.org In this process, the ligand environment around the palladium center is critical. The electronic properties of the ligands can be tuned to enhance catalytic activity by influencing the oxidation state of the palladium species during the catalytic cycle. rsc.org

Catalytic ReactionPalladium-Nitrite SystemRole of NitriteKey FindingReference
Alkene DioxygenationPd(II) catalyst with catalytic nitriteCo-catalyst; generates NOₓ species to promote C-O reductive elimination.Enables use of molecular oxygen as the terminal oxidant, replacing harsh reagents. nih.gov
Nitrite ReductionPd-on-Au nanoparticlesSubstrate for reductionBimetallic Pd-on-Au catalyst shows 15x higher activity than monometallic Pd NPs for converting nitrite to N₂. nih.govresearchgate.net
Carbonylation of Methyl NitritePd(II) complexes (e.g., [Pd(acac)₂])ReactantLigand effects can be tuned to accelerate the reoxidation of the palladium center, enhancing catalytic activity for DMC synthesis. rsc.org

Scope and Academic Research Focus

The academic research focus on palladium-nitrite chemistry is primarily concentrated in two major areas: catalysis and materials science.

In catalysis , the main thrust is the development of highly efficient and selective processes for both organic synthesis and environmental applications. This includes:

Green Oxidation Chemistry: Designing novel oxidation reactions, such as the dioxygenation of alkenes, that use molecular oxygen as the ultimate oxidant, with palladium-nitrite systems acting as essential electron transfer mediators. nih.gov

Environmental Remediation: Creating advanced catalytic materials, often bimetallic nanoparticles like Pd-Au or Pd-Cu, for the effective and selective reduction of nitrite and nitrate (B79036) contaminants from water sources into nitrogen gas. nih.govresearchgate.netacs.orgacs.org A significant challenge and research focus is understanding and controlling the reaction selectivity to prevent the formation of undesired byproducts like ammonia (B1221849). nih.gov

Fine Chemical Synthesis: Exploring the use of palladium-nitrite complexes in reactions such as the carbonylation of methyl nitrite to produce valuable chemicals like dimethyl carbonate under chloride-free conditions. rsc.org

In materials science , the focus is on the rational design and synthesis of palladium-containing nanomaterials. Research aims to understand the structure-activity relationships that govern catalytic performance. researchgate.net This involves controlling the size, shape, and composition of bimetallic nanoparticles to optimize the number and reactivity of active sites for specific reactions like nitrite reduction. acs.org Advanced characterization techniques combined with theoretical modeling, such as Density Functional Theory (DFT), are employed to screen potential catalyst compositions and identify optimal active ensembles for the desired chemical transformation. acs.org

Properties

CAS No.

18608-81-6

Molecular Formula

N2O4Pd

Molecular Weight

198.43 g/mol

IUPAC Name

palladium(2+);dinitrite

InChI

InChI=1S/2HNO2.Pd/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2

InChI Key

AEPKDRAICDFPEY-UHFFFAOYSA-L

Canonical SMILES

N(=O)[O-].N(=O)[O-].[Pd+2]

Origin of Product

United States

Synthesis and Methodologies for Palladium Nitrite Complexes and Precursors

Synthetic Routes for Palladium(II) Nitrite (B80452) Coordination Complexes

The synthesis of palladium(II) nitrite complexes is achieved through several reliable methods, primarily involving the substitution of ligands on a palladium(II) center.

Salt Metathesis and Ligand Substitution Approaches

A primary and traditional method for synthesizing metal nitrite complexes is through salt metathesis. nih.gov This approach involves the reaction of a palladium(II) complex containing labile ligands (ligands that are easily replaced) with an alkali metal nitrite salt, such as sodium nitrite (NaNO₂). nih.gov The nitrite anion (NO₂⁻) displaces the original ligands to form the desired palladium(II) nitrite complex.

For instance, dipalladium(I) complexes, such as Pd₂(dpm)₂Cl₂ (where dpm is bis(diphenylphosphino)methane), readily undergo metathesis with various alkali metal salts, including sodium nitrite, to exchange the terminal chloride ligands for nitrite ligands, forming Pd₂(dpm)₂(NO₂)₂. rsc.org Similarly, ligand substitution can be performed on palladium(II) complexes featuring phosphino-aldehyde ligands. The hemilabile formyl groups in a complex like cis-Pd(Ph₂P(o-C₆H₄C(O)H))₂₂ can be displaced by nitrite ions to produce trans-[Pd(Ph₂P(o-C₆H₄C(O)H))₂(NO₂)]₂. whiterose.ac.uk In this resulting complex, the nitrite ligands exhibit an N-monodentate bonding feature, meaning they bind to the palladium center through the nitrogen atom. whiterose.ac.uk

These reactions are typically carried out under mild conditions, often in an inert atmosphere to prevent unwanted side reactions like oxidation. researchgate.net

Preparations Involving Palladium(II) Salts with Amine and Nitrite Ligands

Complexes containing both amine (NH₃) and nitrite (NO₂⁻) ligands are significant in palladium chemistry. The synthesis of these compounds often starts with a palladium(II) halide. A common route involves dissolving palladium(II) chloride (PdCl₂) in hydrochloric acid to form tetrachloropalladate(II) ([PdCl₄]²⁻). canterbury.ac.nz The subsequent addition of ammonium (B1175870) hydroxide (B78521) precipitates diamminepalladium(II) chloride ([Pd(NH₃)₂Cl₂]). canterbury.ac.nz This intermediate then undergoes a metathesis reaction with a nitrite salt, like sodium nitrite, where the chloride ligands are replaced by nitrite ligands to yield diamminepalladium(II) nitrite, [Pd(NH₃)₂(NO₂)]₂. canterbury.ac.nz

The synthesis of trans-[Pd(NH₃)₂(NO₂)]₂ has been achieved through various procedures, including the nitration of tetrachloropalladic acid with ammonium nitrite. whiterose.ac.ukwhiterose.ac.uk X-ray diffraction studies have confirmed the trans configuration of the resulting complex, where the ammonia (B1221849) and nitrite ligands are positioned on opposite sides of the central palladium atom. whiterose.ac.ukwhiterose.ac.uk The crystal structure reveals a square-planar geometry around the palladium atom, with Pd-N bond distances of approximately 2.011 Å for the nitrite ligands and 2.046 Å for the ammine ligands. whiterose.ac.uk

The pH of the reaction is a critical parameter. For diamminepalladium(II) nitrite, the complex is most stable in a specific pH range. Below pH 5, the nitrite ligands can be protonated to form nitrous acid, which destabilizes the complex. Above pH 9, deprotonation of the ammonia ligands can occur, leading to the coordination of hydroxide ions. canterbury.ac.nz

Table 1: Synthesis of Diamminepalladium(II) Nitrite

Starting Material Reagents Intermediate Final Product Key Conditions Ref.

Synthesis of Palladium(II) Nitrite-Containing Palladacyclic Architectures

Palladacycles are a class of organometallic compounds containing a carbon-palladium bond within a cyclic structure. sci-hub.ru The synthesis of palladacycles that incorporate a nitrite ligand is a subject of research, often aimed at creating novel catalysts. cam.ac.ukresearchgate.net These syntheses can start from pre-formed palladacycle dimers. For example, an oxime-derived chloro-bridged palladacycle dimer can be treated with silver nitrate (B79036) (AgNO₃) to exchange the chloride counter-ions for nitrate ions. researchgate.net While this example yields a nitrate complex, similar anion exchange strategies using silver nitrite (AgNO₂) can be employed to introduce nitrite ligands. nih.gov

Research has described the synthesis of novel palladium complexes with C^N ligand backbones (where a carbon and a nitrogen atom from the ligand bind to the palladium) that contain anionic nitrite and nitrate ligands. cam.ac.ukresearchgate.net The synthesis often involves the reaction of a suitable organic ligand with a palladium(II) salt, such as palladium(II) acetate (B1210297), to form an initial palladacycle, which can then undergo ligand exchange to incorporate nitrite. For example, catalytic systems for alkene dioxygenation have been developed using a palladium catalyst with a nitrite co-catalyst, where a palladacycle intermediate reacts with a nitrite source like AgNO₂. nih.gov These reactions highlight the role of nitrite in facilitating key steps in catalytic cycles. nih.govcam.ac.uk

Preparation of Palladium Compounds Featuring Nitrite and Nitrate Anions as Precursors

Certain palladium compounds containing nitrite or nitrate anions serve as crucial starting materials, or precursors, for the synthesis of other palladium complexes and catalysts.

Synthesis of Palladium(II) Nitrate Hydrate (B1144303)

Palladium(II) nitrate hydrate (Pd(NO₃)₂·xH₂O) is a common precursor for preparing supported palladium catalysts. A standard laboratory preparation involves dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization. researchgate.net This process yields the hydrated form of palladium(II) nitrate as yellow-brown deliquescent prisms. researchgate.net The anhydrous form can be prepared by reacting palladium metal directly with fuming nitric acid. researchgate.net Palladium(II) nitrate hydrate is a highly water-soluble crystalline solid, making it a convenient palladium source for reactions in aqueous media.

Table 2: Properties of Palladium(II) Nitrate Precursors

Compound Formula Appearance Synthesis Method Ref.
Palladium(II) Nitrate Dihydrate Pd(NO₃)₂·2H₂O Yellow-brown deliquescent prisms Dissolving PdO·H₂O in dilute HNO₃ researchgate.net
Anhydrous Palladium(II) Nitrate Pd(NO₃)₂ Yellow solid Treating Pd metal with fuming HNO₃ researchgate.net

Preparation of Diamminepalladium(II) Nitrite Precursors

Diamminepalladium(II) nitrite, ([NH₃]₂Pd[NO₂]₂), is not only a stable coordination complex but also a versatile precursor used in various applications, including organic synthesis and materials science. Its synthesis, as described in section 2.1.2, typically involves the reaction of palladium(II) chloride with aqueous ammonia and sodium nitrite under controlled pH conditions. canterbury.ac.nz The resulting compound is a light yellow powder. It has moderate solubility in water, which makes it suitable for use in aqueous catalytic systems. A related precursor, an ammine complex of palladium nitrate with the structure [Pd(NH₃)₃NO₂]₂Pd(NH₃)₄₄, can be prepared by dissolving palladium metal in nitric acid and neutralizing the solution with ammonia until an orange color appears. This complex is also water-soluble and can be used to prepare highly reactive palladium-containing catalysts.

Controlled Synthesis of Palladium Nanomaterials Utilizing Nitrite/Nitrate Precursors

The creation of palladium (Pd) nanomaterials with specific sizes, shapes, and compositions is critical for their use in catalysis, sensing, and electronics. The choice of palladium precursor, such as palladium(II) nitrite [Pd(NO₂)₂] or palladium(II) nitrate [Pd(NO₃)₂], is a key factor that influences the final properties of the nanoparticles. The nitrite and nitrate ligands can significantly affect the formation and growth of nanoparticles, providing a means for precise control over the synthesis.

Chemical Reduction Methods for Nanoparticle Generation

Chemical reduction is a common method for synthesizing palladium nanoparticles from their salt precursors. This technique involves the reduction of palladium ions (Pd²⁺) to zerovalent palladium (Pd⁰) in a solution, usually with a stabilizing agent to prevent the nanoparticles from clumping together.

A range of reducing agents can be used, and their reduction potential influences the speed of nanoparticle formation. Common reducers include sodium borohydride (B1222165) (NaBH₄), hydrazine, and alcohols. The choice of reducing agent and palladium precursor allows for the tuning of the size and shape of the Pd nanoparticles. For instance, strong reducing agents like NaBH₄ lead to rapid reduction and smaller nanoparticles, while weaker agents result in slower, more controlled growth. The catalytic performance of palladium nanoparticles is highly dependent on their size, shape, and surface modification. rsc.org

The gradual addition of palladium and polyvinylpyrrolidone (B124986) (PVP) precursors in ethylene (B1197577) glycol at 160°C has been shown to control the size and morphology of nanoparticles in the 10 nm range. researchgate.net The catalytic activity of palladium nanoparticles is strongly size-dependent, with those smaller than 10 nm showing particularly high activity. tandfonline.com

Sonochemical Preparation Techniques

Sonochemistry uses high-frequency ultrasound to drive chemical reactions and create new materials. For palladium nanoparticle synthesis, sonochemical methods rely on acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. The intense local temperatures and pressures from cavitation create "hot spots" that facilitate the reduction of palladium ions. d-nb.info

When a solution with a palladium precursor like palladium(II) nitrate is subjected to ultrasound, water molecules can break down, producing reactive radicals that reduce Pd²⁺ ions to Pd⁰, forming nanoparticles. hielscher.com The rapid cooling associated with cavitation helps to create amorphous or less crystalline nanoparticles. d-nb.info The sonochemical reduction of Pd(II) to Pd(0) is dependent on the duration of sonication. hielscher.com

The presence of additives like PVP during sonolysis can affect the size and stability of the palladium nanoparticles. nih.gov The intensity of the ultrasound and the reaction temperature are key parameters for controlling the reaction rate and nanoparticle characteristics. researchgate.net Studies have shown that increasing the Pd(II)/PVP molar ratio can decrease the number of palladium nanoparticles while slightly increasing their size. nih.govresearchgate.net

Table 1: Sonochemical Synthesis of Palladium Nanoparticles This table is interactive. Users can sort columns by clicking on the headers.

Precursor Stabilizer Reducing Agent/Medium Sonication Time (min) Mean Particle Size (nm) Reference
Pd(NO₃)₂ PVP Ethylene Glycol 180 3.5 - 5.5 researchgate.net
Pd(NO₃)₂ PVP Ethylene Glycol 30 - 180 ~5 (high PVP), ~20 (low PVP) hielscher.com
Pd(NO₃)₂ PVP Aqueous Solution with EG 180 3 - 6 acs.org
Pd(NO₃)₂·2H₂O N-doped Carbon Nanotubes Water 10 < 5 d-nb.info

Biogenic Synthesis Approaches for Palladium Nanoparticles

Biogenic synthesis is an eco-friendly method for producing nanoparticles that uses biological entities like bacteria, fungi, and plant extracts as both reducing and capping agents. frontiersin.org These biological sources contain molecules that can reduce metal ions and stabilize the resulting nanoparticles. frontiersin.org

Various biological systems have been used to synthesize palladium nanoparticles from nitrite and nitrate precursors. For instance, microorganisms can enzymatically reduce Pd(II). frontiersin.org Plant extracts rich in reducing agents like polyphenols have also been widely used. For example, extracts from Cinnamomum camphora leaf have been used to create palladium nanoparticles from a palladium nitrate solution, with the particle size controlled by the initial concentration of palladium ions. ahievran.edu.trcore.ac.uk

Influence of Precursor Chemistry and Hydrolysis on Nanoparticle Growth Dynamics

The chemistry of the palladium precursor and its hydrolysis in solution are critical to nanoparticle growth. rsc.org The hydrolysis of palladium(II) ions in water is a complex process affected by pH, leading to various hydroxo- and aqua-complexes. rsc.org

Nitrite or nitrate ions can form complexes with palladium ions, influencing the reduction potential and thus the nanoparticle nucleation and growth rates. rsc.org For example, the strong complexation between palladium and nitrite can slow the reduction process, allowing for more controlled nanoparticle growth. utexas.edu The hydrolysis of the precursor can also directly affect the growth mechanism. rsc.orgrsc.org Understanding and controlling precursor speciation and hydrolysis is essential for predictable synthesis of palladium nanomaterials. rsc.orgrsc.org

Strategies for Achieving Size-Controlled Nanoparticle Formation

Precise control over the size of palladium nanoparticles is vital for optimizing their properties. acs.org Several strategies exist to control the size of Pd nanoparticles synthesized from nitrite and nitrate precursors.

One common approach is the use of stabilizing agents or capping ligands like PVP, which adsorb to the nanoparticle surface, preventing uncontrolled growth. tandfonline.com The concentration of the stabilizing agent relative to the palladium precursor is a key parameter. frontiersin.org

Controlling reaction kinetics by adjusting temperature, pH, and the concentration of the reducing agent is another effective strategy. Slower reduction rates, achieved at lower temperatures or with weaker reducing agents, can lead to larger, more uniform nanoparticles.

Seeded-growth methods involve a two-step process where small palladium "seed" nanoparticles are first synthesized and then grown larger in a separate solution. This allows for precise tuning of the final nanoparticle size.

The use of templates , such as mesoporous silica (B1680970) or carbon, can physically constrain nanoparticle growth, with the nanoparticle size determined by the template's pore dimensions. uu.nl

Coordination Chemistry and Structural Elucidation of Palladium Nitrite Species

Ligand Bonding Modes and Linkage Isomerism in Palladium-Nitrite Complexes

The most common coordination mode for the nitrite (B80452) ligand in palladium complexes is through the nitrogen atom (Pd-NO₂). These are referred to as nitro complexes. ontosight.airesearchgate.net This bonding mode is generally considered to be the more thermodynamically stable isomer. wikipedia.org The palladium-nitrogen bond is a strong covalent interaction, placing the nitro ligand relatively high in the spectrochemical series.

Numerous palladium(II) nitro complexes have been structurally characterized. For instance, in diamminebis(nitrito-N)palladium(II), [Pd(NH₃)₂(NO₂)₂], the nitrite ions are confirmed to bind through the nitrogen atom. ontosight.ai Similarly, in the complex [(Me₄en)Pd(NO₂)₂] (where Me₄en is N,N,N′,N′-tetramethylethylenediamine), the nitrite anions act as monodentate N-donor ligands in the solid state. researchgate.netresearchgate.net The reaction of palladium acetates with α-diimines in nitromethane (B149229) can also lead to the formation of palladium nitro complexes. acs.org

Table 1: Selected N-bonded (Nitro) Palladium Complexes
Compound FormulaAncillary LigandsKey Structural FeaturesReference
[Pd(NH₃)₂(NO₂)₂]AmmineSquare planar geometry with N-coordination. ontosight.ai ontosight.ai
[(Me₄en)Pd(NO₂)₂]N,N,N′,N′-tetramethylethylenediamineNitrite acts as a monodentate N-donor ligand. researchgate.netresearchgate.net researchgate.netresearchgate.net
trans-[Pd(PPh₃)₂(NO₂)₂]TriphenylphosphineTrans configuration of the two nitro groups. researchgate.net researchgate.net
trans-[Pd(Ph₂P(o-C₆H₄C(O)H))₂(NO₂)₂]Phosphino-aldehydeNitrite ligands present an N-monodentate feature. researchgate.net researchgate.net

When the nitrite ligand binds to the palladium center through one of its oxygen atoms (Pd-ONO), it is termed a nitrito complex. This O-bonded isomer is often a metastable, higher-energy form compared to the N-bonded nitro isomer. wikipedia.org The conversion from the more stable nitro form to the nitrito form can often be induced by external stimuli, most notably light.

This photoinduced linkage isomerism has been observed in several square-planar palladium(II) complexes. researchgate.netrsc.org For example, upon irradiation with UV light at low temperatures (100 K), single crystals of trans-[Pd(PPh₃)₂(NO₂)₂] undergo partial photoisomerization from the η¹-NO₂ (nitro) form to the η¹-ONO (nitrito) form. researchgate.net Similarly, the complex [Pd(bpy4dca)(NO₂)₂] (where bpy4dca = 2,2′-bipyridine-4,4′-dicarboxylic acid methyl ester) shows photoinduced nitro-to-nitrito linkage isomer switching. rsc.org In the complex salt [Pd(NH₃)₄][Pd(NH₃)₃NO₂][Cr(Ox)₃]·yH₂O, irradiation generates both endo- and exo-ONO nitrito isomers. acs.org The thermal decay of these metastable nitrito isomers back to the ground-state nitro form has also been studied. acs.org

The third potential bonding mode is a chelating or bridging fashion where both oxygen atoms of the nitrite ligand coordinate to one or more metal centers (O,O'-bidentate). While this mode is known for some metals, such as in the homoleptic complexes [M(NO₂)₄]²⁻ (M = Zn, Cd), it is significantly less common for palladium(II). wikipedia.org In palladium chemistry, the nitrite ligand overwhelmingly prefers a monodentate N-bonded coordination. researchgate.net While a related palladium nitrate (B79036) complex, [(Me₄en)Pd(ONO₂)(O₂NO)], shows one nitrate acting as a bidentate O,O'-donor, this behavior is not typically observed for the nitrite ligand itself with palladium. researchgate.netresearchgate.net The formation of a strained four-membered Pd-O-N-O ring likely contributes to the rarity of this coordination mode.

O-bonded (Nitrito) Coordination Mode

Geometrical Arrangements of Palladium(II) Nitrite Coordination Spheres

The geometry of palladium(II) complexes is dominated by its electronic configuration.

The crystal structures of numerous palladium(II)-nitrite compounds confirm this arrangement. In [(Me₄en)Pd(NO₂)₂], the palladium center exhibits a typical square planar geometry, with the two nitrogen atoms from the Me₄en ligand and the two nitrogen atoms from the nitro ligands defining the plane. researchgate.net Similarly, diamminebis(nitrito-N)palladium(II) and photoswitchable complexes with ancillary ligands also adopt a quasi-square planar configuration. ontosight.aiacs.org

Table 2: Representative Structural Data for a Square Planar Palladium(II)-Nitrite Complex: [(Me₄en)Pd(NO₂)₂]
ParameterValueDescriptionReference
Pd–N(1) (Me₄en)2.083(2) ÅBond length between Palladium and Nitrogen 1 of the Me₄en ligand. researchgate.net
Pd–N(2) (Me₄en)2.086(2) ÅBond length between Palladium and Nitrogen 2 of the Me₄en ligand. researchgate.net
N(1)–Pd–N(2)85.74(8)°Bond angle formed by the chelating Me₄en ligand. researchgate.net
Pd-N (NO₂)~2.01-2.05 ÅTypical range for Pd-NO₂ bond lengths in similar complexes. acs.org acs.org

Formation and Characteristics of Palladate Complexes Incorporating Nitrite Ligands

Homoleptic (containing only one type of ligand) palladate(II) nitrite complexes are known. A key example is the tetra-substituted [Pd(NO₂)₄]²⁻ anion, which features a square-planar arrangement of four N-bonded nitro ligands around the central palladium(II) ion. wikipedia.org

Mixed-ligand nitritopalladate complexes have also been synthesized and characterized. For instance, the reaction involving palladium chloride and nitrite sources can lead to the formation of chloro-nitrito palladate anions. The complex salt (Ph₄P)₂[Pd(NO₂)Cl₃] contains a mononuclear [Pd(NO₂)Cl₃]²⁻ anion, where one nitro ligand and three chloride ligands are coordinated to the palladium center. itp.ac.ru These anionic complexes are important as synthetic intermediates and in understanding the solution chemistry of palladium.

Investigations into Palladium Nitrosyl Complexes Derived from Nitrite

The conversion of a coordinated nitrite (NO₂⁻) ligand to a nitrosyl (NO) ligand is a known transformation in transition metal chemistry, often proceeding through acid-induced deoxygenation. rsc.org This process is particularly relevant in catalytic cycles and surface chemistry, where palladium-based catalysts are used for the reduction of nitrogen oxides (NOx). chemistrydocs.com On a palladium surface, nitrite is readily reduced to an adsorbed nitrosyl species (NO*). researchgate.net Studies have shown that nitrosyl species on palladium can form from the reduction of nitrates, which serve as an intermediate step. chemistrydocs.com A Russian patent also describes the formation of a nitrite-nitrosyl palladium compound from a nitrate precursor during the synthesis of supported palladium oxide. While these transformations are established in catalysis and surface science, the synthesis of discrete, isolable palladium nitrosyl coordination complexes from nitrite precursors is less common and can be difficult to control. The more established and widely documented synthetic routes to specific palladium nitrosyl complexes, particularly those with the {MNO}¹⁰ electron configuration, typically involve precursors other than palladium nitrite.

The Enemark-Feltham notation, {MNO}ⁿ, is used to classify metal nitrosyl complexes, where 'n' represents the sum of the metal's d-electrons and the π* electrons of the nitrosyl ligand. {MNO}¹⁰ complexes of palladium are a subject of significant research interest.

A homologous series of T-shaped, diamagnetic {MNO}¹⁰ nitrosyl complexes of the general form [M(PR₃)₂(NO)]⁺ (where M = Pd, Pt) has been synthesized and extensively characterized. The synthesis of these palladium complexes, such as [Pd(P(tBu)₃)₂(NO)]⁺ and [Pd(P(Ad)₂)₂(NO)]⁺, is achieved by reacting monovalent palladium(I) precursors with nitric oxide (NO) gas or by treating zerovalent palladium(0) precursors with a nitrosonium source like NO⁺BF₄⁻. These reactions are rapid and result in high yields of the desired nitrosyl derivatives.

Square planar {PdNO}¹⁰ pincer complexes have also been reported. These are synthesized through the substitution of phosphine (B1218219) ligands from a T-shaped precursor, [Pd(P(tBu)₃)₂(NO)]⁺, in THF.

The elucidation of these structures relies on single-crystal X-ray diffraction, which reveals key structural parameters, and spectroscopic methods like Infrared (IR) and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy to probe the Pd-NO bond.

Table 1: Selected Synthetic and Spectroscopic Data for {PdNO}¹⁰ Complexes

Compound/Precursor Reagent Key Structural Feature Pd-N-O Angle (°) ν(NO) (cm⁻¹) Source(s)
[Pd(P(tBu)₃)₂]⁺ NO T-shaped ~123 Not specified
[Pd(P(Ad)₂)₂]⁺ NO T-shaped ~123 Not specified
[Pd(pincer)(NO)]⁺ [Pd(P(tBu)₃)₂(NO)]⁺ Square planar ~120 Not specified

Note: P(tBu)₃ = Tri(tert-butyl)phosphine, P(Ad)₂ = Di(adamantyl)phosphine, pincer = 2,6-(tBu₂PCH₂)₂C₅H₃N or 2,6-(tBu₂PO)₂C₅H₃N.

Analysis of Metal-Nitrosyl Linkage and Associated Electronic Features

The nature of the bond between palladium and the nitrosyl ligand in {MNO}¹⁰ complexes has been a subject of detailed investigation using both experimental and computational methods. A key characteristic of many synthesized {PdNO}¹⁰ complexes is a distinctly bent Pd-N-O linkage, with angles around 123°. This contrasts with the linear coordination often seen in other metal nitrosyls.

According to the Enemark-Feltham notation, the bent geometry is conventionally associated with an NO⁻ ligand and a higher metal oxidation state (e.g., Pd(II)). However, computational analyses using Density Functional Theory (DFT) and Effective Oxidation State (EOS) methods provide a more nuanced picture. These studies consistently calculate formal oxidation states of Pd⁰/NO⁺ for these complexes. The bonding is characterized by a highly covalent Pd-NO bond, which involves significant σ-bonding from the metal center supplemented by π-backbonding into the nitrosyl π* orbitals.

The preference for a bent versus a linear geometry is not purely electronic. While calculations indicate that a linear coordination mode is electronically preferred, it is prevented by the significant steric repulsion between the bulky ancillary phosphine ligands (like P(tBu)₃) required to stabilize these low-coordinate complexes. The steric clash forces the nitrosyl ligand to bend away from linearity. This interplay between electronic preference and steric hindrance is a defining feature of this class of compounds.

Table 2: Summary of Electronic and Bonding Features of {PdNO}¹⁰ Complexes

Feature Description Method of Analysis Source(s)
Electron Configuration {MNO}¹⁰ Enemark-Feltham Notation
Coordination Geometry T-shaped or Square Planar with a bent nitrosyl X-ray Diffraction
Formal Oxidation State Predominantly Pd⁰/NO⁺ DFT, EOS Calculations
Bonding Character Highly covalent Pd-NO bond DFT, ETS-NOCV Analysis
Dominant Interaction Metal-centered σ-bonding with π-backbonding Computational Analysis
Key Influence on Geometry Steric repulsion from bulky ancillary ligands DFT, Activation Strain Model

Supramolecular Assembly and Molecular Cages Involving Palladium-Nitrite/Nitrate Motifs

The principles of coordination-driven self-assembly are widely used to construct complex, discrete two- and three-dimensional supramolecular structures. In this field, palladium(II) ions are common building blocks, and the associated counter-anions can play a crucial role.

The use of palladium-nitrate motifs is particularly prevalent in the synthesis of molecular cages. Precursors such as palladium(II) nitrate (Pd(NO₃)₂) or complexes like cis-[(en)Pd(NO₃)₂] (where 'en' is ethylenediamine) are frequently reacted with multitopic nitrogen-donor ligands to form polyhedral architectures. These self-assembly reactions can lead to a variety of elegant structures, including [Pd₂L₄]⁴⁺ capsules, [Pd₃L₃]⁶⁺ molecular triangles, and even larger [Pd₄L₈]⁸⁺ assemblies.

In contrast to the extensive use of nitrate, there is a notable scarcity of examples involving discrete palladium-nitrite complexes as building blocks for supramolecular cages in the scientific literature. While this compound complexes are known, their application in coordination-driven self-assembly appears to be limited. One study on NCN-pincer palladium complexes noted that the nearly orthogonal orientation of a coordinated nitrite ligand has a small effect on the metal's frontier orbitals but can impose steric constraints that influence the geometry of dimeric assemblies. However, this example does not involve the formation of a closed molecular cage. The dominance of nitrate precursors in this area of chemistry suggests they possess a more favorable combination of properties—such as solubility, lability, and templating ability—for the construction of complex supramolecular architectures.

Mechanistic Investigations of Palladium Nitrite Mediated Chemical Transformations

Elucidation of Reaction Pathways in Nitrite (B80452)/Nitrate (B79036) Reduction on Palladium Surfaces

The catalytic cycle begins with the adsorption of nitrite ions from the aqueous phase onto the active sites of the palladium surface. researchgate.netutwente.nl Studies have shown that nitrite adsorbs strongly onto palladium, a crucial first step for its subsequent transformation. rsc.org In some experimental setups, this adsorption is studied by flowing a nitrite solution over the catalyst to ensure surface coverage before introducing a reducing agent. utwente.nl

The nature of this adsorption can be influenced by the electric potential at the surface. For instance, strong adsorption of nitrite has been observed at negative potentials, to the extent that it can inhibit the co-adsorption of other species like hydrogen. rsc.org This initial binding prepares the nitrite molecule for reaction with hydrogen atoms that are also adsorbed on the palladium surface.

Adsorption CharacteristicDescriptionSource(s)
Prerequisite for Reaction Adsorption of nitrite onto Pd active sites is the initial and necessary step for the reduction process. researchgate.net, utwente.nl
Strong Adsorption Nitrite has been shown to adsorb strongly on palladium surfaces, particularly at negative potentials. rsc.org
Inhibition of H₂ Adsorption The strong adsorption of nitrite can prevent hydrogen from adsorbing onto the palladium surface. rsc.org

Following adsorption, the transformation of nitrite proceeds through a network of sequential hydrogenation and decomposition steps. A consensus in the literature points to the initial reduction of the adsorbed nitrite species (NO₂⁻) to an adsorbed nitric oxide intermediate (NO). researchgate.netresearchgate.netnih.govacs.orgacs.org From this pivotal NO* intermediate, the reaction pathway diverges, leading to either dinitrogen or ammonia (B1221849).

One pathway involves the further hydrogenation of NO. This can proceed through several proposed intermediates, such as HNO, NOH, and HNOH, ultimately yielding ammonia (NH₃) after a series of hydrogen-addition steps. researchgate.netresearchgate.netnih.gov The alternative pathway involves the dissociation of the nitrogen-oxygen bond in the NO* intermediate to form adsorbed atomic nitrogen (N) and oxygen (O). researchgate.netresearchgate.netnih.govacs.org This N* species is another critical juncture in the reaction, as its fate largely determines the final product selectivity.

Density functional theory (DFT) calculations and experimental studies have identified several key adsorbed intermediates that dictate the course of nitrite reduction on palladium surfaces. researchgate.netnih.govacs.org

Nitric Oxide (NO) : This is widely accepted as the primary intermediate formed from the initial reduction of adsorbed nitrite. researchgate.netresearchgate.netacs.orgacs.org Its formation is a crucial step that precedes the branching of the reaction pathway toward either N₂ or NH₃. In bimetallic systems like Pd-Cu, NO has been found to adsorb more strongly on the palladium domains. osti.gov

Atomic Nitrogen (N) : Formed from the decomposition of NO, adsorbed atomic nitrogen is a key precursor. researchgate.netnih.govacs.org However, its direct combination with another N* atom to form N₂ is considered kinetically unfavorable due to a high migration barrier on the palladium surface. researchgate.netnih.govacs.org Instead, N* is more likely to be hydrogenated to form ammonia if sufficient surface hydrogen is available. researchgate.netnih.gov Some studies suggest that this N* species is relatively unreactive and can cover the catalyst surface, with its slow hydrogenation being kinetically irrelevant during steady-state operation but potentially contributing to ammonia formation after nitrite is depleted. utwente.nlresearchgate.net

Nitrous Oxide (N₂O) : This intermediate is believed to form from the reaction of an adsorbed N species with a nitrite ion from the solution phase. researchgate.netnih.govacs.org The resulting N₂O* can then be readily transformed into dinitrogen (N₂). researchgate.netnih.govacs.org This pathway is considered a major route to the desired N₂ product. While typically an intermediate, N₂O has been detected as a gaseous product in some electrocatalytic systems. osti.gov

IntermediateRole in Reaction PathwaySource(s)
NO Primary intermediate formed from nitrite reduction; a branching point for N₂ or NH₃ formation. researchgate.net, acs.org, researchgate.net, osti.gov, acs.org
N Formed from NO* decomposition; can lead to NH₃ via hydrogenation or N₂O* via reaction with nitrite. researchgate.net, nih.gov, acs.org, utwente.nl
N₂O Formed from the reaction of N and NO₂⁻; a key precursor to N₂. researchgate.net, nih.gov, acs.org

The selectivity of the nitrite reduction process—the ratio of N₂ to NH₃ produced—is not fixed and is highly dependent on several operational and catalyst-related factors. Controlling these factors is key to maximizing the formation of harmless dinitrogen.

Interactive Table: Factors Influencing Product Selectivity

FactorEffect on N₂ SelectivityEffect on NH₃ SelectivityUnderlying ReasonSource(s)
Hydrogen (H₂) ConcentrationIncreases with lower H₂ concentrationIncreases with higher H₂ concentrationA lower surface concentration of adsorbed hydrogen (H) decreases the H/N ratio, disfavoring the multiple hydrogenation steps required for ammonia formation. researchgate.net, nih.gov, researchgate.net, acs.org
Nitrite (NO₂⁻) ConcentrationIncreases with higher NO₂⁻ concentrationDecreases with higher NO₂⁻ concentrationHigher nitrite concentration increases the probability of adsorbed N reacting with another nitrite species to form N₂O*, a precursor to N₂, rather than being hydrogenated. researchgate.net, nih.gov, acs.org, acs.org
pHDecreases at high pHIncreases at high pHHigher pH (lower proton availability) can influence surface reactions and favor pathways leading to ammonia. utwente.nl
TemperatureDecreases at high temperatureIncreases at high temperatureThe activation energy for ammonia formation is reportedly higher than for N₂ formation, so higher temperatures favor the ammonia pathway. utwente.nl, researchgate.net
Catalyst SupportLower on carbon supportsHigher on carbon supports (vs. oxidic supports)The electrical conductivity of carbon supports may influence internal concentration gradients of hydrogen and protons, favoring ammonia formation. utwente.nl, researchgate.net
Pd Particle SizeIncreases with larger particle sizeDecreases with larger particle sizeLarger particles have a higher proportion of terrace sites that favor mild hydrogenation to N₂, while smaller particles have more low-coordination sites with higher hydrogenation activity, producing more ammonia. mpg.de
Pd Surface Electron DensityIncreases with higher electron density (Pdδ-)Decreases with higher electron density (Pdδ-)A more electron-rich palladium surface can alter reaction pathways and lower the activation energy for reactions leading to N₂. rsc.org, researchgate.net

The electronic properties of the palladium catalyst surface play a profound role in directing the reaction pathway and, consequently, the product selectivity. rsc.org Modifying the electron density of the surface palladium atoms can alter the adsorption energies of key intermediates and change the activation energies for different reaction steps. researchgate.netrsc.org

The electronic structure of palladium can be tuned in several ways, including through the choice of support material, modification with organic ligands, or the formation of heterointerfaces with other materials, such as metal oxides. utwente.nlrsc.orgresearchgate.net For instance, the interaction between palladium and nonmetallic elements like hydrogen or carbon can form conjugated structures that modulate the d-band center of the palladium sites, thereby weakening the binding strength of reaction intermediates and improving catalytic performance. oaepublish.com

Studies using steady-state and transient experiments have provided strong evidence for this competition. nih.govnih.gov A negative reaction order with respect to hydrogen concentration is observed under certain steady-state conditions, which indicates that at high concentrations, hydrogen can inhibit the reaction by blocking sites for nitrite adsorption. nih.govnih.gov Transient experiments further confirm this: a palladium surface saturated with hydrogen shows very low initial activity for nitrite conversion. researchgate.netnih.govnih.gov The reaction only accelerates once surface hydrogen is consumed, freeing up sites for nitrite to adsorb and react. nih.gov

Furthermore, exposing a nitrite-covered palladium surface to hydrogen can induce the desorption of nitrite, providing additional proof of the competition for surface sites. researchgate.netnih.gov This dynamic is particularly important when designing processes for treating water with very low nitrite concentrations, as hydrogen poisoning could severely limit the efficiency of the catalyst. nih.gov Other ions present in the water, such as bicarbonate, can also compete for active sites and hinder catalyst performance. mdpi.com

Solvent Isotopic Effects on Reaction Mechanisms

Solvent isotopic effects (SIEs) are a critical tool for probing reaction mechanisms, particularly for identifying the involvement of solvent molecules or exchangeable protons in rate-determining steps. The substitution of a protic solvent like water (H₂O) or an alcohol (ROH) with its deuterated counterpart (D₂O or ROD) can alter reaction rates. A primary kinetic isotope effect (KIE), where the reaction rate decreases in the deuterated solvent (kH/kD > 1), typically indicates that a proton transfer from the solvent is part of the rate-limiting step. mdpi.com Conversely, an inverse isotope effect (kH/kD < 1) can suggest various phenomena, including a pre-equilibrium step where a reactant is solvated more strongly in the deuterated solvent or changes in vibrational frequencies between the ground state and the transition state. mdpi.com

In the context of palladium catalysis, SIEs have been instrumental in elucidating pathways that might otherwise remain ambiguous. For instance, in studies of palladium-catalyzed enyne cycloisomerization, the observation of a significant KIE pointed toward the intermediacy of a palladium(II) hydride species, highlighting the crucial role of water in the catalytic cycle. acs.org While specific, comprehensive SIE studies on palladium-nitrite systems are not extensively detailed in the literature, the principles are directly applicable. Investigating the rate of a palladium-nitrite mediated oxidation in H₂O versus D₂O could reveal whether protonolysis or the formation of water-derived intermediates, such as palladium hydroxides, are kinetically significant. Such experiments are vital for distinguishing between mechanisms where nitrite acts alone versus those where it operates in concert with the solvent to facilitate key steps like oxidation or proton shuttling. utwente.nl

Mechanisms of Palladium-Catalyzed Oxidative Reactions Involving Nitrite/Nitrate

Role of Nitrite/Nitrate as Stoichiometric Oxidants and Transient Ligands

In palladium-catalyzed oxidative transformations, nitrite (NO₂⁻) and nitrate (NO₃⁻) anions serve a multifaceted role, acting as both stoichiometric oxidants and crucial transient ligands. acs.org As oxidants, they facilitate the regeneration of the active Pd(II) or higher-valent palladium catalyst by accepting electrons, often being reduced to species like nitric oxide (NO) or nitrogen dioxide (NO₂). acs.orgnih.gov This capability is central to the development of aerobic oxidation reactions, where a catalytic amount of a NOx species can act as an electron transfer mediator, shuttling electrons from the palladium center to molecular oxygen, the terminal oxidant. nih.govacs.org

Beyond their role as simple electron sinks, these anions actively participate in the catalytic cycle by coordinating to the palladium center. acs.org The coordination of a nitrite or nitrate ligand can profoundly influence the reactivity and selectivity of the organopalladium intermediates. For example, in certain olefin oxidations, the decomposition of a palladium-hydroxyalkyl intermediate is directed by a coordinated acetyl nitrite or nitrate, leading to specific products. scielo.br A compelling demonstration of this ligand effect is seen in the palladium and copper co-catalyzed chloro-arylation of gem-difluorostyrenes, where the addition of a nitrite salt is essential. rsc.orgresearchgate.net In this system, the nitrite additive is proposed to promote the desired C-Cl reductive elimination, effectively suppressing the kinetically favorable but undesired β-fluoride elimination pathway that would otherwise dominate. rsc.orgresearchgate.net This highlights that the role of nitrite extends beyond oxidation to direct the outcome of key bond-forming steps.

Pathways Involving High Oxidation State Palladium Intermediates (e.g., Pd(III), Pd(IV))

Accessing high-valent palladium intermediates, such as Pd(III) and Pd(IV), is a key strategy for achieving challenging chemical transformations that are often inaccessible through traditional Pd(0)/Pd(II) catalysis. nih.gov Nitrite and nitrate have emerged as effective co-catalysts for generating these high-energy species from stable Pd(II) precursors. nih.govacs.org The mechanism is believed to involve the oxidation of a Pd(II) intermediate by an NOₓ species, such as NO₂, which can form from nitrite under aerobic conditions. nih.govnih.gov This oxidation facilitates subsequent, often difficult, bond-forming steps like C-O, C-N, or C-Cl bond formation via reductive elimination. nih.govrsc.org

Evidence for the involvement of high-valent palladium comes from both experimental observations and mechanistic proposals. In the aerobic intramolecular aminoacetoxylation of alkenes, a catalytic NOₓ species is proposed to function as an electron transfer mediator to access a high-valent palladium active oxidant. acs.org In studies on the acetoxylation of C-H bonds, stoichiometric experiments showed that reductive elimination from Pd(II) was not favorable, implicating high oxidation state intermediates in the catalytic cycle. whiterose.ac.uk Based on these and other observations, a bimetallic Pd(III)/Pd(III) mechanism has been proposed for some nitrate-promoted C-H functionalization reactions. whiterose.ac.uk Similarly, in the nitrooxylation of ketones, a Pd(II)/Pd(III)/Pd(IV) catalytic cycle is proposed where iron(III) nitrate serves as both the nitrate source and the single-electron oxidant to generate the high-valent palladium species. nsf.gov

Pathways of Reductive Elimination in Carbon-Oxygen Bond Formation

Carbon-oxygen (C-O) bond-forming reductive elimination is a fundamental step in many palladium-catalyzed oxidation reactions. This step is often the turnover-limiting phase of the catalytic cycle and is significantly more facile from high-valent Pd(IV) centers compared to Pd(II) centers. nih.govnsf.gov The use of nitrite/nitrate is often aimed at enabling this crucial step by facilitating the formation of these more reactive Pd(IV) intermediates. nih.govnih.gov

Detailed mechanistic studies on stable Pd(IV) complexes have provided significant insight into the factors governing C-O reductive elimination. These studies, often employing Hammett plots, Eyring analysis, and crossover experiments, have revealed several potential pathways. nih.govacs.org One common proposed mechanism involves the initial dissociation of a carboxylate ligand from the octahedral Pd(IV) center to form a five-coordinate cationic intermediate, from which the C-O coupling subsequently occurs. nih.govacs.org The electronic nature of the carboxylate ligand plays a key role; Hammett analysis has shown that electron-donating substituents on the carboxylate accelerate the reaction, consistent with the carboxylate acting as the nucleophilic partner in the bond-forming event. acs.orgacs.org This is reflected in a negative ρ value from the Hammett plot. acs.orgacs.org

ParameterValueSolvent SystemImplicationSource
Hammett ρ-1.36 ± 0.045% C₅D₅N in CDCl₃Indicates buildup of positive charge on the carbon atom and that the benzoate (B1203000) acts as a nucleophile. acs.orgacs.org
ΔS‡-1.4 ± 1.9 euCDCl₃Small entropy of activation, arguing against a highly ordered transition state or significant solvent reorganization. acs.orgnih.gov
ΔS‡+4.2 ± 1.4 eud₆-DMSOSmall, positive entropy of activation, inconsistent with mechanisms involving initial dissociation of an anionic ligand. acs.orgnih.gov

This table summarizes kinetic parameters for C-O bond-forming reductive elimination from well-defined Pd(IV) complexes, providing insight into the transition state of this key step.

Radical Processes in Alkyl Nitrite-Enabled Catalysis

While many palladium-catalyzed reactions proceed through purely organometallic, two-electron pathways (oxidative addition, reductive elimination), a growing body of evidence indicates that radical processes can play a significant, and sometimes dominant, role, particularly when alkyl nitrites are used. caltech.eduresearchgate.net Alkyl nitrites, such as tert-butyl nitrite (TBN) or n-butyl nitrite, can serve as precursors to radical species under thermal or aerobic conditions. researchgate.net

In some nitrite-modified Wacker oxidations, isotopic labeling experiments have suggested that the observed anti-Markovnikov selectivity could arise from the addition of an NO₂ radical to the alkene. caltech.edu In other systems, a Pd(II)/Pd(IV) catalytic cycle involving a radical process is considered the most likely pathway. researchgate.net For example, the oxidative cyclization of 4-penten-1-ols using a palladium catalyst and n-butyl nitrite is proposed to operate via radicals formed from the alkyl nitrite and O₂. researchgate.net These radical pathways can open up new reactivity patterns, distinct from traditional polar mechanisms. The generation of a free alkyl radical via single-electron transfer (SET) from a palladium(0) complex to an alkyl halide is a known mechanistic motif in other areas of palladium catalysis and provides a framework for understanding how radicals can be integrated into catalytic cycles. nih.gov This can lead to radical-polar crossover events, where a radical adds to a palladium-bound species, merging the radical and organometallic manifolds. nih.gov

Catalytic Cycle Elucidation through Isotopic Labeling Studies

Isotopic labeling is one of the most powerful and definitive techniques for elucidating complex catalytic cycles. By strategically replacing atoms with their heavier isotopes (e.g., ¹⁸O for ¹⁶O, ¹⁵N for ¹⁴N, or D for H), chemists can trace the flow of atoms from reactants to products, thereby confirming or refuting proposed mechanistic steps. nih.govresearchgate.net

In the study of palladium-nitrite/nitrate systems, ¹⁸O-labeling has been particularly revealing.

In the aerobic dioxygenation of alkenes co-catalyzed by nitrite, ¹⁸O-labeling experiments demonstrated that both oxygen atoms incorporated into the product originated from a single molecule of acetic acid, not from O₂ or water. This provided crucial insight into the nature of the C-O bond-forming reductive elimination step. nih.govnih.gov

In contrast, studies of C-H acetoxylation using a nitrate co-catalyst showed that oxygen derived from ¹⁸O-labeled nitrate was incorporated into the acetoxylated product. This observation provides direct evidence that the nitrate anion is not merely a spectator oxidant but is an active participant in the bond-forming process, likely by coordinating to the palladium center. acs.org

Reaction TypeIsotope UsedLabeled ReactantKey FindingSource
Alkene Dioxygenation¹⁸OAcetic Acid (Ac¹⁸OH)Both oxygen atoms in the diacetate product come from one molecule of acetic acid. nih.govnih.gov
C-H Acetoxylation¹⁸OSodium Nitrate (Na¹⁸NO₃)Oxygen from nitrate is incorporated into the final acetoxylated product. acs.orgwhiterose.ac.uk
Nitrite Reduction¹⁵NSodium Nitrite (Na¹⁵NO₂)Confirmed that adsorbed NO is a key intermediate for both N₂ and NH₄⁺ formation. researchgate.netresearchgate.net
Nitrite Reduction¹⁵N / ¹⁴N¹⁵NO₂⁻ and ¹⁴N₂OShowed N₂O is an intermediate that is reduced to N₂ and does not react with other nitrite reduction intermediates. researchgate.net

This table summarizes key findings from isotopic labeling studies that have been crucial in determining the mechanistic pathways of palladium-catalyzed reactions involving nitrite and nitrate.

Catalytic Applications of Palladium Nitrite Systems

Environmental Catalysis: Reduction of Nitrogen Oxoanions in Aqueous Media

The contamination of water resources with nitrogen oxoanions, primarily nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻), is a major environmental concern. Catalytic reduction using palladium-based systems has emerged as a promising technology for the conversion of these harmful anions into benign dinitrogen (N₂).

The catalytic hydrogenation of nitrate and nitrite in water over palladium catalysts is a well-established method for their removal. nih.gov The process typically involves the use of a noble metal catalyst, with palladium being particularly effective, to facilitate the reaction between the nitrogen oxoanions and a reducing agent, commonly hydrogen gas (H₂). utwente.nlconicet.gov.ar The general reaction scheme proceeds in consecutive steps, where nitrate is first reduced to nitrite, which then serves as an intermediate for the final products, dinitrogen and ammonia (B1221849) (NH₄⁺). conicet.gov.ar

Monometallic palladium catalysts have shown efficiency in the hydrogenation of nitrite. researchgate.net For instance, palladium supported on pumice can achieve highly selective reduction of nitrite, with minimal conversion to the undesirable by-product, ammonium (B1175870) ions. researchgate.net However, monometallic palladium catalysts exhibit limited activity for the initial reduction of nitrate. researchgate.net The introduction of a second metal is often necessary to enhance the reduction of nitrate to nitrite. lidsen.com

Nitrate is reduced to nitrite, often on bimetallic sites. lidsen.com

Nitrite is subsequently reduced to nitrogen products on the palladium sites. lidsen.com

A primary challenge in the catalytic reduction of nitrite is to maximize selectivity towards dinitrogen (N₂) while minimizing the formation of ammonia (NH₄⁺), which is also a pollutant. conicet.gov.ar The design of the palladium catalyst is crucial for controlling this selectivity.

Key design principles include:

Controlling Surface Composition: Density Functional Theory (DFT) calculations have been instrumental in understanding the reaction pathways on the catalyst surface. acs.org The reduction of nitrite on a palladium surface begins with its conversion to adsorbed nitric oxide (NO*). acs.org From this intermediate, the reaction can proceed via two main pathways: hydrogenation to form ammonia or decomposition and combination to form dinitrogen. acs.org

Optimizing Active Ensembles: The selectivity is highly dependent on the relative rates of these competing pathways. It has been proposed that enhancing the probability of an adsorbed nitrogen atom (N*) encountering a nitrite molecule, rather than being hydrogenated, is key to maximizing N₂ selectivity. acs.org This can be influenced by adjusting reactant concentrations and hydrogen flow rates. acs.org

Ligand and Additive Effects: The coordination environment of the palladium center can be modified with ligands to influence its catalytic activity. While not directly focused on nitrite reduction to N₂, studies on formic acid dehydrogenation have shown that the nature of ligands and counteranions significantly impacts the performance of palladium catalysts, a principle that can be extended to other catalytic systems. nih.gov

Electrocatalytic Approaches: In electrocatalysis, palladium has been shown to be effective for the reduction of dinitrogen to ammonia. nih.gov DFT calculations suggest that the formation of an α-palladium hydride phase facilitates the activation of N₂ by lowering the energy barrier for the rate-limiting step, the formation of *N₂H. nih.gov This insight into the role of palladium hydrides is also relevant for the hydrogen-driven reduction of nitrite, where surface hydrogen species are critical.

To improve the activity and selectivity of palladium catalysts, particularly for nitrate reduction, bimetallic formulations are widely employed. The promoter metal (e.g., Cu, Sn, In, Au) plays a crucial role in the initial reduction of nitrate to nitrite, which is then reduced on the palladium sites. researchgate.netlidsen.comua.es

Pd-Cu Catalysts: The addition of copper to palladium is essential for effective nitrate reduction. researchgate.net Pd-Cu bimetallic catalysts are among the most efficient systems studied. frontiersin.org The support material significantly influences their performance. For example, Pd-Cu supported on multi-walled carbon nanotubes (MWCNTs) has demonstrated very high nitrate conversion rates. lidsen.com Similarly, Pd-Cu on titania (TiO₂) is also highly active. frontiersin.orgfrontiersin.org The size of the Pd-Cu ensembles is a critical factor; a critical size of approximately 3.5 nm has been identified, below which nitrite becomes the main product instead of nitrogen. acs.org

Pd-Au Catalysts: Palladium-gold alloy nanoparticles have shown enhanced activity for nitrite reduction compared to pure palladium catalysts, even though gold itself is not active for hydrogenation. utexas.edu The activity exhibits a volcano-like dependence on the composition of the PdAu alloy. utexas.edu Theoretical and experimental studies on Pd-on-Au nanoparticles have shown that a thin monolayer of palladium on a gold core leads to high performance and improved selectivity towards N₂ for nitrite reduction. acs.org

Pd-Sn and Pd-In Catalysts: Palladium-tin (Pd-Sn) and palladium-indium (Pd-In) catalysts have also been evaluated. Pd-In catalysts supported on alumina (B75360) have shown high stability and lower selectivity to ammonium ions compared to other systems. researchgate.net

Role of the Support (e.g., TiO₂): The support material is not merely an inert scaffold but actively influences the catalyst's performance. Titanium dioxide (TiO₂) is a common and effective support. frontiersin.org Pd-Cu catalysts supported on TiO₂ are highly active for nitrate removal. frontiersin.org In some cases, as with Pd/TiO₂, the support can participate in the reduction mechanism. lidsen.com The interaction between the metal particles and the support can enhance metal dispersion and, consequently, catalytic activity. frontiersin.org

Catalyst SystemSupportTarget PollutantKey FindingsReference
Pd-CuPumiceNitrate, NitriteCu is essential for nitrate reduction but decreases nitrite reduction activity. researchgate.net
Pd-CuMWCNTsNitrateHighest reduction efficiency among supports tested (AC, TiO₂). lidsen.com
Pd-CuTiO₂NitrateHighly active, but can have lower N₂ selectivity due to hydrogenation capacity. Total nitrate conversion in 90 mins. frontiersin.orgfrontiersin.org
Pd-AuAmorphous Silica (B1680970)NitriteAlloys are significantly more active than pure Pd. Activity shows volcano-like behavior with composition. utexas.edu
Pd-on-AuN/A (NPs)NitriteA thin Pd monolayer on Au NPs gives high performance and N₂ selectivity. acs.org
Pd-InAl₂O₃Nitrate, NitriteHigh stability and low selectivity towards NH₄⁺. researchgate.net

The efficiency and selectivity of the catalytic reduction of nitrite and nitrate are strongly dependent on the reaction conditions, particularly the solution pH and the concentrations of the reactants.

Influence of pH: The pH of the aqueous solution is a critical parameter. For nitrite reduction using formic acid as a hydrogen source over a Pd/γ-Al₂O₃ catalyst, the optimal pH range is between 4.5 and 8. rsc.org Below pH 4.5, disproportionation of nitrous acid can occur, leading to catalyst poisoning by nitric oxide. rsc.org Above pH 8, the catalyst shows no activity. rsc.org For hydrogenation with H₂, an increase in pH generally leads to a decrease in catalytic activity but an increase in selectivity towards ammonia over palladium catalysts. utwente.nlconicet.gov.ar This is partly because the accumulation of hydroxide (B78521) ions can negatively impact the reaction rate. researchgate.net The surface charge of the palladium particles can also be affected by pH, influencing the adsorption of nitrite anions. utwente.nl

Influence of Reactant Concentration: The concentrations of nitrite and the hydrogen source also play a crucial role in determining the reaction outcome. An increased initial nitrite concentration has been shown to enhance N₂ selectivity. researchgate.net This is consistent with models suggesting that a higher surface coverage of nitrogen-containing species relative to hydrogen favors the N-N coupling pathway to dinitrogen. acs.org Similarly, a lower H₂ flow rate (and thus lower dissolved hydrogen concentration) also increases N₂ selectivity. acs.org However, for nitrate reduction using formic acid, higher concentrations of the reducing agent can boost initial reaction rates up to a saturation point. conicet.gov.ar

ParameterEffect on ActivityEffect on N₂ SelectivityCatalyst System ExampleReference
Increasing pHGenerally decreasesGenerally decreases (favors NH₄⁺)Pd/Hairy foam, Pd/Al₂O₃ utwente.nlconicet.gov.ar
Decreasing pH (in optimal range)Generally increasesGenerally increasesPd/γ-Al₂O₃ with formic acid rsc.org
Increasing Nitrite ConcentrationLittle effect on normalized activityIncreasesPd/TiO₂ researchgate.netacs.org
Decreasing H₂ ConcentrationDecreases rateIncreasesPd/TiO₂ acs.org

Performance of Bimetallic Catalysts (e.g., Pd-Cu, Pd-Au, Pd/TiO2) in Reduction Processes

Organic Synthesis and Complex Chemical Transformations

Beyond environmental applications, palladium-nitrite systems are relevant in the field of organic synthesis, particularly in the activation and functionalization of otherwise inert carbon-hydrogen (C-H) bonds.

Palladium(II) catalysts are widely used to mediate the oxidative functionalization of C-H bonds, a powerful strategy for streamlining the synthesis of complex molecules. nih.gov In many of these transformations, an oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) state that is formed after the productive C-C or C-X bond-forming step. While molecular oxygen is an ideal terminal oxidant, its use can be challenging. caltech.edu

Research has shown that nitrate and nitrite anions can play a crucial role as co-catalysts or oxidants in these cycles. whiterose.ac.uk In the acetoxylation of 8-methylquinoline, palladium complexes containing nitrite or nitrate ligands were found to be highly active precatalysts. whiterose.ac.uk One novel complex containing a nitrate ligand could catalyze the reaction even without an external sodium nitrate additive, indicating that the complex itself can act as a source of the catalytically important nitrite/nitrate species. whiterose.ac.uk Mechanistic studies suggest that high-oxidation-state palladium intermediates, such as Pd(III), are likely involved in these catalytic cycles, and the presence of nitrate is key to accessing these pathways. whiterose.ac.uk

These palladium-catalyzed C-H functionalization reactions, which can be influenced or directly enabled by nitrite/nitrate, allow for the construction of complex molecular architectures, such as annulated indoles and pyrroles, under mild, aerobic conditions. caltech.edunih.gov

Alkene Dioxygenation Catalysis Enabled by Nitrite Co-catalysts

The direct dioxygenation of alkenes is a valuable transformation for introducing two oxygen-containing functional groups in a single step. While traditional methods often rely on stoichiometric and sometimes toxic oxidants like osmium tetroxide, palladium-nitrite systems offer a more environmentally benign alternative using molecular oxygen as the terminal oxidant. nih.gov

In a notable development, the use of a nitrite co-catalyst in a palladium-catalyzed system has been shown to facilitate the aerobic dioxygenation of alkenes. nih.govnih.gov This system typically employs a palladium(II) salt, such as bis(acetonitrile)dichloropalladium(II) ([PdCl2(PhCN)2]), a copper salt like copper(II) chloride (CuCl2), and a nitrite source. nih.gov The reaction proceeds efficiently in acetic acid, leading to the formation of 1,2-diacetoxy products. nih.gov

Mechanism and Role of Nitrite:

The reaction mechanism is believed to involve a high-valent palladium intermediate, likely Pd(IV). nih.govucl.ac.uk The key role of the nitrite co-catalyst is to act as an electron transfer mediator (ETM), facilitating the oxidation of the alkyl-palladium(II) intermediate to a higher oxidation state. nih.gov Under the acidic reaction conditions, nitrite can form nitrogen dioxide (NO2), which is a competent oxidant for the palladium center. nih.govresearchgate.net

The proposed catalytic cycle can be summarized as follows:

Nucleopalladation: The alkene coordinates to the Pd(II) center, followed by nucleophilic attack of an acetate (B1210297) anion to form a σ-alkylpalladium(II) intermediate. ucl.ac.uk

Oxidation: The alkyl-Pd(II) intermediate is oxidized by an NOx species (generated from nitrite) to a high-valent palladium species, likely Pd(IV). nih.govucl.ac.uk

Reductive Elimination: The Pd(IV) intermediate undergoes C-O bond-forming reductive elimination to yield the dioxygenated product and a Pd(II) species. nih.gov

Catalyst Regeneration: The reduced NOx species are re-oxidized by molecular oxygen, and the copper co-catalyst facilitates the regeneration of the active palladium catalyst. nih.gov

An important finding from 18O-labeling experiments is that both oxygen atoms in the diacetate product originate from the same molecule of acetic acid, supporting a mechanism involving intramolecular delivery from a high-valent palladium center. nih.govnih.gov

This nitrite-modified system represents a significant advancement, as it diverts the reaction pathway from the typical Wacker-type oxidation (which produces ketones or aldehydes) towards difunctionalization. nih.govcaltech.edu The presence of all components—palladium, copper, and nitrite—is crucial for achieving high selectivity and efficient turnover. nih.gov

Table 1: Selected Examples of Alkene Dioxygenation

Alkene SubstrateProductYield (%)
Styrene1-Phenyl-1,2-ethanediyl diacetate94
1-Octene1,2-Octanediyl diacetate85
trans-4-Octene(4R,5R)-rel-4,5-Octanediyl diacetate78
Cyclohexenecis-1,2-Cyclohexanediyl diacetate82

Data compiled from studies on aerobic palladium-catalyzed dioxygenation of alkenes. nih.gov

Oxidative Cyclization Reactions in Heterocycle Synthesis

Palladium-nitrite systems have proven effective in promoting oxidative cyclization reactions, a powerful strategy for the synthesis of various heterocyclic compounds. These reactions involve the intramolecular attack of a nucleophile onto a palladium-activated alkene, followed by an oxidative step to regenerate the catalyst.

A notable application is the alkyl nitrite-enabled palladium-catalyzed terminal-selective oxidative cyclization of 4-penten-1-ols. rsc.orgresearchgate.net Using a palladium catalyst in the presence of an alkyl nitrite, such as n-butyl nitrite (n-BuONO), these substrates can be converted into 3-hydroxy- and 3-methoxytetrahydropyrans. rsc.org This transformation is significant because it proceeds with terminal selectivity, meaning the nucleophilic attack occurs at the terminal carbon of the double bond, which is often challenging to achieve. rsc.org

The mechanism is thought to involve the formation of radical species from the alkyl nitrite and oxygen, which act as crucial oxidants and ligands for the palladium catalyst. rsc.org This approach provides a valuable method for constructing substituted tetrahydropyran (B127337) rings, which are common structural motifs in natural products and pharmaceuticals.

In a related context, nitrite-modified Wacker-type oxidations have been utilized for the synthesis of other oxygenated heterocycles. For instance, the oxidation of 1,1-disubstituted alkenes can lead to the formation of 2-hydroxytetrahydrofurans. nara-wu.ac.jp

Applications in Cross-Coupling Methodologies

While palladium-nitrite systems are predominantly known for their role in oxidative catalysis, they also find applications in cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Research has demonstrated that sodium nitrite can be used as a coupling partner in palladium-catalyzed cross-coupling reactions with potassium organotrifluoroborates. tnstate.edu This microwave-irradiated reaction allows for the synthesis of styryl nitrites and aryl nitrites in high yields. tnstate.edu This represents an unconventional yet effective method for introducing a nitrite group into organic molecules. The reaction is believed to proceed through a palladium-catalyzed process where the organotrifluoroborate provides the organic fragment and sodium nitrite serves as the nitrite source. tnstate.edu

Furthermore, palladium(II) nitrate has been investigated as a precatalyst in ligand-free Suzuki-Miyaura cross-coupling reactions. uky.edu In these systems, the Pd(II) nitrate is reduced in situ to form catalytically active palladium(0) nanoparticles. uky.edu These nanoparticles then catalyze the cross-coupling of boronic acids with aryl halides. This highlights the role of palladium nitrate as a convenient precursor to the active catalytic species in these important C-C bond-forming reactions. uky.edu

It is also worth noting that palladium acetate, a widely used precatalyst in cross-coupling, can contain palladium acetate nitrite as an impurity. teknoscienze.com Studies have shown that this impurity can be catalytically active, sometimes as active as pure palladium acetate, depending on the reaction conditions. teknoscienze.com

Carbon-Hydrogen Amination with Nitrate as an Oxidant

Palladium-catalyzed C-H amination is a powerful tool for the direct conversion of C-H bonds into C-N bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. epfl.ch In this context, nitrate salts have been successfully employed as oxidants to facilitate these transformations.

One reported method describes a palladium-catalyzed intramolecular C(sp²)-H amination using aluminum nitrate (Al(NO₃)₃·9H₂O) as a practical and readily available oxidant. researchgate.netdntb.gov.ua This reaction is promoted by the in-situ nitration of a quinoline (B57606) directing group attached to the substrate. researchgate.net The nitrated directing group is believed to play a key role in the C-H activation and subsequent amination process.

In other systems, iron(III) nitrate nonahydrate has been used as both a nitrate source and a single-electron oxidant in palladium-catalyzed β-C(sp³)-H nitrooxylation of ketones. nsf.gov While this reaction installs a nitrooxy group rather than a direct amino group, it demonstrates the utility of nitrate as an oxidant in C-H functionalization. The proposed mechanism involves a Pd(II)/Pd(III)/Pd(IV) catalytic cycle. nsf.gov

Similarly, catalytic amounts of nitrate have been shown to enable the aerobic intramolecular aminoacetoxylation of alkenes. researchgate.netacs.org In this case, a catalytic NOx species, generated from the nitrate, acts as an electron transfer mediator to access a high-valent palladium intermediate, which is the presumed active oxidant for the transformation. researchgate.netacs.org This allows for the use of molecular oxygen as the terminal oxidant in a mild process for synthesizing pyrrolidine (B122466) and indoline (B122111) derivatives. researchgate.netacs.org

Function as Precatalysts in Diverse Organic Reaction Manifolds

Palladium nitrite and nitrate compounds often serve as effective precatalysts in a variety of organic reactions. samaterials.com A precatalyst is a stable complex that is converted into the active catalytic species under the reaction conditions. The use of precatalysts can offer advantages in terms of stability, handling, and reproducibility.

Diamminepalladium(II) nitrite ((NH₃)₂Pd(NO₂)₂) is a versatile precatalyst used in organic synthesis. samaterials.com Upon activation, it generates palladium(0) or palladium(II) species that can facilitate various catalytic processes, including cross-coupling reactions. samaterials.com Its solubility in water makes it a suitable choice for aqueous-phase catalysis. samaterials.com

Palladium(II) nitrate is another common precatalyst. uky.edusigmaaldrich.com It is used as a precursor to supported palladium catalysts and has been employed in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com For instance, in ligand-free Suzuki-Miyaura reactions, Pd(II) nitrate is reduced by a solvent like ethanol (B145695) to form Pd(0) nanoparticles, which are the active catalysts. uky.edu The choice of precatalyst can be crucial, as impurities can affect the catalytic activity. For example, commercial palladium acetate often contains palladium acetate nitrite, which itself can be an active precatalyst. teknoscienze.com

The activation of these precatalysts typically involves the reduction of Pd(II) to Pd(0), which is the active state for many cross-coupling catalytic cycles. researchgate.net This reduction can be induced by various reagents in the reaction mixture, such as solvents, bases, or phosphine (B1218219) ligands. uky.eduresearchgate.net

Advanced Characterization and Computational Approaches in Palladium Nitrite Research

Spectroscopic Analysis Techniques for Palladium-Nitrite Complexes and Reaction Intermediates

Spectroscopic methods are indispensable for the elucidation of the electronic and geometric structures of palladium-nitrite compounds. Each technique offers a unique window into the molecular properties of these complexes, both in stable forms and as transient species during chemical reactions.

For instance, ¹⁵N NMR can be used to monitor the conversion of cationic palladium complexes to neutral complexes, revealing significant changes in the electronic distribution within the molecule. researchgate.net The shielding of the N-2 nitrogen atom in a cationic pyridinylpyrazole palladium complex was observed to change by approximately 100 ppm upon conversion to its neutral form. researchgate.net The relationship between the palladium-nitrogen bond strength and the ¹⁵N chemical shifts has also been analyzed, where a shift to a lower field can correlate with a longer palladium-nitrogen bond distance. researchgate.net

In mechanistic studies, NMR techniques, including ¹H NMR, have been employed to observe and characterize transient species. whiterose.ac.uk For example, in investigations into the role of nitrate (B79036)/nitrite (B80452) in C-H bond functionalization, several transient palladium species were observed through a series of NMR experiments, allowing for the assignment of proposed structures to key catalytic intermediates. whiterose.ac.uk

Table 1: Representative ¹⁵N NMR Chemical Shift Data for Palladium Complexes This table is illustrative and compiles representative data from the field.

Compound Type Nitrogen Atom Chemical Shift (δ, ppm) Reference
Cationic Pyridinylpyrazole-Pd Complex N-2 (cationic) ~190 researchgate.net
Neutral Pyridinylpyrazole-Pd Complex N-2 (neutral) ~290 researchgate.net

Note: Chemical shifts are reported relative to ammonia (B1221849). researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Attenuated Total Reflection Infrared (ATR-IR), provides definitive information about the bonding and functional groups within palladium-nitrite complexes. The nitrite ion (NO₂⁻) can coordinate to a metal center in several ways, most commonly as a nitro (N-bound) or a nitrito (O-bound) ligand, each giving rise to characteristic vibrational frequencies.

ATR-IR spectroscopy is particularly valuable for studying catalytic reactions at the solid-liquid interface. researchgate.net In studies of nitrite hydrogenation over a Pd/Al₂O₃ catalyst, in-situ ATR-IR spectroscopy was used to monitor the surface species under reaction conditions. researchgate.net This technique allowed for the identification of adsorbed NO as a key reaction intermediate. researchgate.net The spectra revealed distinct peaks corresponding to free nitrite in solution (1235 cm⁻¹) and various adsorbed species on the palladium surface, such as NO adsorbed on Pd (1720 cm⁻¹) and NH₂ species (1510 cm⁻¹), which are intermediates in the formation of N₂ and NH₄⁺, respectively. researchgate.net

Standard IR spectroscopy is routinely used for the characterization of isolated palladium-nitrite and related complexes. rsc.orgresearchgate.net For example, in the characterization of precipitates formed from the γ-irradiation of palladium(II) nitrate systems, IR spectroscopy was used to identify the functional groups present by comparing the spectra of the precipitates with those of known palladium compounds like palladium cyanide and palladium acetate (B1210297). rsc.org

Table 2: Characteristic IR Frequencies for Palladium-Nitrite and Related Species This table compiles representative data from the field.

Species / Vibration Mode Frequency (cm⁻¹) Technique Reference
Free Nitrite (in solution) 1235 ATR-IR researchgate.net
Adsorbed NO on Pd 1720 ATR-IR researchgate.net
Adsorbed NH₂ on Pd 1510 ATR-IR researchgate.net
ν(C=N) in Pd(II) complex ~1630 FTIR researchgate.net
ν(Pd-N) in [(Me₄en)Pd(NO₂)₂] Not specified IR researchgate.net

Ultraviolet-Visible (UV-Vis) absorption spectrophotometry is a fundamental technique used to study the electronic structure of palladium complexes and to monitor reaction kinetics. The absorption bands in the UV-Vis spectrum arise from electronic transitions, typically d-d transitions within the palladium center or charge-transfer transitions between the metal and its ligands.

UV-Vis has been extensively applied to study the speciation of palladium(II) in nitric acid solutions, which contain nitrate and nitrite species. researchgate.netkyoto-u.ac.jp By measuring the absorption spectra at different acid concentrations, researchers have identified major species such as Pd²⁺, [Pd(NO₃)]⁺, and Pd(NO₃)₂. researchgate.netkyoto-u.ac.jp The d-d transition band, clearly visible around 400 nm, is sensitive to the coordination environment of the palladium ion. kyoto-u.ac.jp

The technique is also used to quantify the concentration of reactants or products in catalytic processes. For example, in the catalytic degradation of nitrite, the concentration of nitrite can be measured using Griess reagent, which forms a colored azo dye that is quantified by its absorbance at 540 nm. nsf.gov Similarly, UV-Vis spectroscopy can be used in the development of colorimetric chemosensors for palladium detection, where the interaction of a palladium-nitrate species with a dye complex leads to a measurable color change. nih.gov

Table 3: UV-Vis Absorption Maxima for Palladium Species and Analytical Reagents This table compiles representative data from the field.

Species / System λₘₐₓ (nm) Context Reference
Pd(II) d-d transition in HNO₃ ~400 Speciation study kyoto-u.ac.jp
PdSO₄ 453 Quantitative determination scirp.org
Griess reagent with nitrite 540 Nitrite quantification nsf.gov
Squaraine dye (SQ1) 635 Chemosensor for Pd(II) nih.gov

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of palladium-nitrite complexes and for identifying intermediates and products in reaction mixtures. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing charged or polar complexes in solution. rsc.orgscispace.com

In the characterization of complex precipitates from irradiated palladium nitrate solutions, ESI-MS was employed on dissolved samples to help identify the constituent compounds. rsc.orgscispace.com Cold spray ionization mass spectrometry (CSI-MS) has been successfully used to ascertain the trimeric nature of supramolecular palladium coordination complexes in solution, confirming the structures later observed in the solid state by X-ray crystallography. nih.gov Furthermore, inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive method for the quantitative determination of palladium content in materials, such as in palladium-based catalysts. nih.govscirp.org

For example, the crystal structure of [(Me₄en)Pd(NO₂)₂] (where Me₄en is N,N,N′,N′-tetramethylethylenediamine) revealed that the nitrite anion acts as a monodentate N-donor (nitro) ligand. researchgate.net In contrast, the structure of a related nitrate complex, [(Me₄en)Pd(ONO₂)(O₂NO)], showed two distinct nitrate coordination modes: one monodentate O-donor and one bidentate O,O'-donor. researchgate.net The structure of Pd(OAc)(NO₂)(pip)₂ showed a trans geometry with a Pd-NO₂ bond distance of 1.9962(18) Å. researchgate.net These structural details are fundamental to understanding the steric and electronic properties that govern the reactivity of these complexes.

Table 4: Selected Crystallographic Data for Palladium-Nitrite and Related Complexes This table compiles representative data from the field.

Compound Pd-N Bond Length (Å) Pd-O Bond Length (Å) Nitrite/Nitrate Coordination Reference
[(Me₄en)Pd(NO₂)₂] Yes (nitro) - Monodentate N-donor researchgate.net
Pd(OAc)(NO₂)(pip)₂ 1.9962(18) (Pd-NO₂) 2.0417(14) (Pd-OAc) Monodentate N-donor researchgate.net
[(Me₄en)Pd(ONO₂)(O₂NO)] - Yes Monodentate & Bidentate O-donor researchgate.net

Mass Spectrometry for Compound Identification

Computational Modeling and Theoretical Investigations of Palladium-Nitrite Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable partner to experimental studies in palladium-nitrite research. nih.gov These theoretical approaches allow for the investigation of structures, reaction energies, and electronic properties that are difficult or impossible to measure experimentally. whiterose.ac.ukhanbat.ac.krni.ac.rs

DFT calculations are widely used to:

Rationalize Experimental Observations: Theoretical models can explain the experimentally observed geometries and linkage isomerism of palladium complexes containing nitrite or nitrate ligands. whiterose.ac.uk For example, DFT was used to examine the structures of theoretically possible cis and trans isomers of N,O-palladium(II) complexes, providing insights into their relative stabilities. ni.ac.rsresearchgate.net

Elucidate Reaction Mechanisms: Computational modeling can map out entire catalytic cycles, identifying transition states and intermediates. In the study of nitrite reduction, DFT calculations have been used to screen the performance of various metal surfaces by using N, N₂, and NH₃ binding energies as reactivity descriptors. hanbat.ac.kracs.org This approach helps in designing catalysts with optimized surface reactivity. hanbat.ac.kracs.org DFT has also been used to show that in PdCu catalysts, NO₃⁻ and NO₂⁻ adsorb more strongly on copper surfaces, while the key intermediate NO* adsorbs more strongly on palladium surfaces, suggesting a spillover mechanism for high N₂ selectivity. osti.gov

Predict Catalyst Performance: By modeling different catalyst compositions and structures, computational studies can guide the synthesis of improved materials. For instance, theoretical work predicted that a thin monolayer of palladium on gold nanoparticles would lead to high nitrite reduction activity, a finding that was subsequently confirmed by experiments. hanbat.ac.kracs.org Quantum chemical simulations have also been employed to investigate the speciation and stability of palladium ions in different catalyst supports under various operating conditions. researchgate.net

These computational investigations provide a molecular-level understanding of bonding and reactivity, accelerating the rational design of new palladium-based systems for catalysis and other applications. nih.govrsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become an indispensable tool in the study of palladium-nitrite and related systems, providing deep insights into their electronic structure and energetics. researchgate.net DFT calculations enable the investigation of atomic and electronic structures by analyzing cohesive energy versus volume data for various potential crystal structures. researchgate.net This analysis, often fitted to an equation of state, helps identify the most energetically stable phases and determine their equilibrium structural parameters. researchgate.net

In the context of palladium complexes in solution, such as the palladium(II) ion in nitric acid, DFT calculations are used to predict the most thermodynamically stable structures. Studies have predicted that a square planar [Pd(NO3)4]2- complex is the most stable among various aquated nitrate complexes. aip.org These theoretical predictions are often corroborated with experimental data from X-ray Absorption Fine Structure (XAFS) and UV-vis spectroscopy. aip.org Time-dependent DFT (TD-DFT) is further employed to calculate theoretical UV-vis absorption spectra, which can be compared with experimental results to confirm the dominant species in solution and assign observed spectral features to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT). aip.org The adsorption of nitric oxide on palladium clusters, a related system, has also been investigated using DFT, showing that nitrosyl complexes exhibit higher binding energy and charge donation compared to their isonitrosyl counterparts. chemistryjournals.net

Table 1: Calculated Properties of Palladium-Nitrogen Complexes using DFT

This table presents representative data obtained from DFT calculations on palladium-nitrogen-oxygen systems, illustrating the types of parameters that can be determined.

Complex/SystemCalculated PropertyValue/FindingReference(s)
PdN (B24 structure)Electronic StructureMetallic character confirmed by DOS at the Fermi level. researchgate.net
[Pd(NO3)4]2-GeometrySquare planar aip.org
[Pd(NO3)4]2-Pd-O Bond Length~2.02 Å aip.org
Pd-NO AdsorptionBinding EnergyNitrosyl complexes have higher binding energy than isonitrosyl counterparts. chemistryjournals.net
Pd-NO AdsorptionCharge TransferStrong adsorption is accompanied by significant charge transfer from/to the adsorbate. chemistryjournals.net

Simulations of Catalytic Reaction Pathways and Determination of Energy Barriers

Computational simulations, primarily using DFT, are crucial for elucidating the complex reaction pathways of palladium-catalyzed reactions involving nitrite. A prominent example is the catalytic reduction of nitrite on palladium surfaces, a key process in water decontamination. acs.orgnih.gov DFT calculations have been performed on numerous possible intermediates (around 100 in one study) to map the relative energetics of the entire reaction network. acs.orgnih.gov

These simulations reveal that the reduction process begins with the facile conversion of nitrite (NO₂⁻) to adsorbed nitric oxide (NO*) on the palladium surface. acs.orgnih.gov From this pivotal intermediate, the reaction can proceed via two main competing pathways:

Hydrogenation: Sequential hydrogenation steps lead to the formation of ammonia (NH₃). acs.orgnih.gov

Decomposition and Dimerization: NO* decomposes into adsorbed nitrogen (N) and oxygen (O). acs.orgnih.gov The subsequent pathway to dinitrogen (N₂) is complex. Direct coupling of two N* atoms to form N₂ is kinetically unfavorable due to a high calculated migration barrier for N* on the Pd surface. acs.orgnih.gov Instead, a more favorable route involves the reaction of N* with NO₂⁻ from the solution to form N₂O*, which is then preferentially converted to N₂. acs.org

Table 2: Selected Calculated Energy Barriers in Nitrite Reduction Pathways

This table provides examples of energy barriers for key reaction steps in nitrite reduction, as determined by DFT calculations.

Reaction StepCatalyst SystemCalculated Energy Barrier/FindingSignificanceReference(s)
N* MigrationPd SurfaceHigh migration barrierDisfavors direct N₂ formation from N* coupling. acs.orgnih.gov
NO* MigrationCu to Pd SurfaceReadily migratesEnables synergistic catalysis in bimetallic systems. osti.govacs.org
N-N CouplingPd SurfaceBarrier diminishes at high NO* coveragePromotes N₂ selectivity. osti.govacs.org
Nitrate to NitriteIn-on-Pd NPsLowered activation barrierExplains high activity of In-decorated catalysts. osti.gov
C(sp³)-H ActivationPd(II) ComplexRate-determining step identifiedGuides optimization of catalytic cascade reactions. nih.gov

Utilization of Reactivity Descriptors in Rational Catalyst Design

A central goal of computational chemistry in catalysis is the rational design of new and improved catalysts, moving beyond traditional trial-and-error approaches. ethz.ch This is achieved by establishing quantitative structure-activity relationships (QSAR), which link easily calculable molecular properties, known as reactivity descriptors, to catalytic performance. semanticscholar.orgchemrxiv.orgrsc.org

In the field of palladium catalysis, this approach has been successfully applied to predict reaction outcomes. chemrxiv.orgrsc.org For oxidative addition, a critical step in many cross-coupling reactions, a generally applicable model has been developed that links simple molecular descriptors to the relative reaction rates for a wide range of substrates. semanticscholar.orgchemrxiv.org These descriptors include:

Electrostatic Potential (ESP): Reflects the electronic interactions between the catalyst and the substrate. semanticscholar.orgrsc.org

Steric Parameters: Quantify the spatial hindrance around the reaction center. semanticscholar.orgchemrxiv.org

Bond Strengths: Such as the carbon-halogen bond dissociation energy, which must be overcome during the reaction. semanticscholar.orgchemrxiv.org

Specifically for nitrite reduction, DFT-calculated binding energies of key species have been used as effective reactivity descriptors to screen mono- and bimetallic catalysts. acs.orghanbat.ac.kr Researchers have found that the binding energies of N, N₂, and NH₃ can effectively predict the catalytic performance of different metal surfaces. acs.orghanbat.ac.kr By calculating these descriptors for various surfaces, such as Pd-Au alloys, it is possible to construct "volcano plots" that predict the optimal catalyst composition for high activity. hanbat.ac.kracs.org This computational screening identified that a thin monolayer of palladium on gold nanoparticles should lead to high nitrite reduction performance, a prediction that was subsequently validated by experiments. acs.orghanbat.ac.kr This methodology facilitates the rapid identification of promising catalyst candidates with optimized surface reactivity and a maximum number of active sites. hanbat.ac.kr

Table 3: Reactivity Descriptors Used in Palladium Catalyst Design

This table lists common descriptors and their application in predicting the performance of palladium-based catalysts.

Reactivity DescriptorCatalytic Property PredictedApplication AreaReference(s)
N, N₂, NH₃ Binding EnergiesNitrite reduction activity and selectivityEnvironmental catalysis acs.orghanbat.ac.kr
Electrostatic Potential (ESP)Rate of oxidative additionCross-coupling reactions semanticscholar.orgchemrxiv.orgrsc.org
Steric Parameters (e.g., Buried Volume)Rate and selectivityCross-coupling, metathesis ethz.chsemanticscholar.orgchemrxiv.org
Bond Dissociation EnergyRate of oxidative additionCross-coupling reactions semanticscholar.orgchemrxiv.org
Ligand pKa, Partial ChargesCatalyst reactivityGeneral catalysis ethz.ch

Computational Analysis of Metal-Nitrosyl Bonding Interactions

Palladium nitrosyl complexes are key intermediates in many catalytic reactions involving nitrite, and understanding the nature of the palladium-nitrosyl (Pd-NO) bond is critical. vscentrum.beresearchgate.net Computational analysis, particularly DFT in combination with methods like Energy Decomposition Analysis (EDA) and Effective Oxidation State (EOS) analysis, has been instrumental in characterizing these complex bonding interactions. vscentrum.beresearchgate.netacs.orgnih.gov

A significant finding from these studies is that many {MNO}¹⁰ (where M = Pd, Pt) nitrosyl complexes adopt a distinctly bent M-N-O geometry, with angles around 120-130°. researchgate.netd-nb.info While a linear coordination mode is often electronically preferred, computational analysis reveals that the bent geometry can result from a delicate balance between electronic preferences and steric repulsion from bulky ancillary ligands, such as phosphines. vscentrum.beacs.orgnih.gov

EOS calculations have been used to assign formal oxidation states, often resulting in a Pd(0)/NO⁺ distribution, despite the high degree of covalency in the Pd-NO bond. researchgate.netacs.orgnih.govd-nb.info EDA provides further detail by partitioning the interaction energy into components like Pauli repulsion, electrostatic interaction, and orbital interaction. This analysis shows that the coordination of the nitrosyl ligand is characterized by significant Pauli repulsion, arising from the interaction between the nitrogen lone pair and the low-valent metal center. acs.orgnih.gov The bonding is principally attributed to metal-centered σ-bonding, supplemented by π-backbonding from occupied metal d-orbitals into empty N-O π* orbitals. researchgate.netd-nb.info The relative importance of σ-donation versus π-backbonding can be influenced by the other ligands present in the complex. researchgate.net

Table 4: Computationally Determined Properties of Palladium Nitrosyl Complexes

This table summarizes key findings from the computational analysis of the bonding in various palladium nitrosyl complexes.

Complex/SystemPropertyValue/FindingMethodReference(s)
[Pd(PR₃)₂(NO)]⁺M-N-O Angle~123° (bent)DFT Optimization, X-ray acs.orgnih.gov
[Pd(PR₃)₂(NO)]⁺Formal Oxidation StatePd(0)/NO⁺EOS Analysis researchgate.netacs.orgnih.gov
PdCl(NO)Pd-N-O Angle129° (bent)DFT, X-ray d-nb.info
[Pd(pincer)(NO)]⁺Pd-NO BondingPrimarily σ-bonding with supplementary π-backbonding.EDA researchgate.net
[M(PR₃)₂(NO)]⁺Bond Dissociation Energy (Dₑ)108.2 - 117.3 kcal·mol⁻¹ for Pd complexesDFT (ZORA-M06/TZ2P) acs.orgnih.gov
[M(PR₃)₂(NO)]⁺Bonding ComponentLarge degree of Pauli repulsion.EDA acs.orgnih.gov

Future Directions and Emerging Research Frontiers

Development of Novel Palladium-Nitrite Catalyst Architectures for Enhanced Selectivity and Activity

The performance of a catalyst is intrinsically linked to its architecture. Future research is focused on engineering palladium-based catalysts at the nanoscale to precisely control their activity and selectivity in reactions involving nitrite (B80452) species.

Key areas of development include:

Palladium Nanoparticles (PdNPs) on Advanced Supports: The immobilization of palladium nanoparticles onto high-surface-area supports is a cornerstone of modern catalyst design. mdpi.com Novel support materials such as nitrogen-doped carbon, porous silica (B1680970), polymers, and metal-organic frameworks (MOFs) are being explored. mdpi.compreprints.org Nitrogen-doped carbon materials, for instance, can enhance catalytic performance through tailored electronic properties and stronger metal-support interactions, which can reduce palladium leaching. mdpi.compreprints.org MOFs offer exceptional platforms for immobilizing PdNPs, enhancing both activity and stability for various cross-coupling reactions. preprints.org

Single-Atom Catalysts (SACs): A major frontier in catalysis is the development of single-atom catalysts, where individual palladium atoms are dispersed on a support material. oaepublish.comacs.org This approach maximizes the utilization of the expensive precious metal and can lead to unique catalytic properties. oaepublish.com In the context of nitrite reduction, constructing palladium single-atom alloy (SAA) catalysts on copper has been hypothesized to enhance N₂ selectivity. acs.org Experimental and computational studies on Pd/Cu SAA catalysts have shown that the single-atom dispersion can dramatically influence reaction pathways and product selectivity in electrocatalytic nitrite reduction. acs.org

Bimetallic and Alloy Nanoparticles: Combining palladium with a second metal can significantly modify its catalytic properties. For catalytic denitrification (the reduction of nitrate (B79036) and nitrite), bimetallic catalysts, particularly Pd-Cu and Pd-In systems, are extensively studied. mdpi.comconicet.gov.arnih.gov The secondary metal is often required to initiate the reduction of nitrate to nitrite, while the palladium surface is crucial for the subsequent reduction of nitrite to dinitrogen (N₂), a desired, harmless product. nih.gov The ratio of the metals, their distribution within the nanoparticle (e.g., core-shell vs. alloy), and the particle size are critical parameters that influence both activity and selectivity, particularly in minimizing the formation of undesired byproducts like ammonia (B1221849). rsc.orgcolab.wsresearchgate.net

Table 1: Novel Palladium Catalyst Architectures for Nitrite-Related Reactions

Catalyst ArchitectureSupport/PromoterKey Finding/AdvantageApplication ExampleReference
Palladium Nanoparticles (PdNPs)Nitrogen-Doped CarbonEnhanced metal-support interactions, reduced Pd leaching, and improved turnover frequencies.Cross-coupling reactions. mdpi.compreprints.org
Palladium Nanoparticles (PdNPs)Metal-Organic Framework (MOF)High stability and activity due to exceptional nanoparticle immobilization.Suzuki, Heck, and Sonogashira cross-coupling. preprints.org
Single-Atom Alloy (SAA)Copper (Cu)Achieved 94% N₂ selectivity in electrocatalytic nitrite reduction by optimizing Pd dispersion.Electrocatalytic Nitrate/Nitrite Reduction (E-NRR). acs.org
Bimetallic NanoparticlesIndium (In) or Tin (Sn)Promoter metals enhance nitrate reduction activity, with selectivity to N₂ being a key focus.Catalytic reduction of nitrate in water. mdpi.comconicet.gov.ar

Exploration of Palladium-Nitrite Chemistry in Sustainable and Green Chemical Processes

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are central to modern chemical research. samaterials.comrsc.org Palladium-nitrite systems are being increasingly explored within this framework.

Environmental Catalysis: A significant application is in the catalytic denitrification of water. Palladium-based catalysts are effective for reducing harmful nitrate and nitrite ions in drinking water and wastewater into harmless nitrogen gas. nih.govrsc.orgrsc.orgnih.gov Research focuses on developing robust catalysts that operate under mild conditions (room temperature and pressure) and exhibit high selectivity towards N₂ to avoid the production of ammonia. nih.govrsc.org The use of alternative hydrogen sources, such as formic acid, is also being investigated to improve safety and handling compared to gaseous hydrogen. conicet.gov.ar

Green Synthesis Routes: Palladium catalysts, including those involving nitrite as a ligand or co-catalyst, are instrumental in developing more sustainable synthetic methods. mdpi.com This includes performing reactions in environmentally benign solvents like water or glycerol, or even under solvent-free conditions. preprints.orgrsc.orgmdpi.comtandfonline.com For example, palladium nanoparticles have been used for C-O bond formation under solvent-free conditions, offering an easily recoverable and recyclable catalyst system. rsc.org

Aerobic Oxidation Reactions: A key challenge in green chemistry is replacing stoichiometric oxidants with molecular oxygen (O₂), a clean and abundant terminal oxidant. Research has shown that catalytic amounts of nitrite can enable palladium-catalyzed aerobic oxidation reactions. nih.gov In the dioxygenation of alkenes, a nitrite co-catalyst facilitates the challenging C-O bond-forming step, allowing the use of O₂ as the ultimate oxidant and providing a greener pathway to valuable oxygenated molecules. nih.gov

Table 2: Applications of Palladium-Nitrite Systems in Green Chemistry

ProcessRole of Palladium-Nitrite SystemGreen Chemistry AdvantageReference
Catalytic DenitrificationPd-based catalysts reduce nitrite/nitrate from water to N₂.Remediation of water pollutants into a harmless substance. nih.govrsc.orgrsc.org
Aerobic Dioxygenation of AlkenesNitrite acts as a co-catalyst to enable Pd-catalyzed oxidation using O₂.Replaces stoichiometric oxidants with molecular oxygen. nih.gov
Carbonylation of Methyl NitritePd(II) complexes catalyze the reaction to form dimethyl carbonate.Development of a high-performance, chloride-free catalyst system. rsc.org
Sustainable Organic SynthesisUse of recoverable Pd nanocatalysts in green solvents or solvent-free conditions.Reduced waste, catalyst recyclability, and use of non-toxic solvents. rsc.orgmdpi.comtandfonline.com

Application of Advanced In Situ Characterization Techniques for Real-Time Reaction Monitoring

Understanding how a catalyst functions at the molecular level during a reaction is crucial for designing better catalysts. Advanced in situ characterization techniques, which monitor the catalyst under actual reaction conditions, are providing unprecedented insights into palladium-nitrite systems.

In Situ Spectroscopy: Techniques like in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and X-ray Photoelectron Spectroscopy (XPS) are used to probe the electronic structure of palladium catalysts and identify adsorbed intermediate species. rsc.org For example, in situ DRIFTS and XPS were used to demonstrate how modifying the electronic density of palladium atoms on a support could control the selectivity of nitrite reduction, specifically minimizing ammonia formation. rsc.org CO-DRIFTS has also been employed to characterize the surface composition of bimetallic Pd-Cu catalysts by observing the stretching frequencies of adsorbed carbon monoxide. acs.org

In Situ Microscopy: Environmental Scanning Transmission Electron Microscopy (E-STEM) allows for the direct visualization of catalyst nanoparticles under reactive gas environments and at high temperatures. This technique has been used to study the calcination of palladium nitrate precursors, revealing processes like decomposition and nanoparticle growth and agglomeration in real-time. rafaldb.com Such studies are vital for understanding how synthesis and activation conditions affect the final catalyst structure and performance. rafaldb.com

Mechanistic Probes: Isotopic labeling experiments are powerful tools for elucidating reaction pathways. In a study of palladium-catalyzed alkene dioxygenation co-catalyzed by nitrite, ¹⁸O-labeling experiments were used to trace the origin of the oxygen atoms in the final product, providing critical evidence for the reaction mechanism. nih.gov

Table 3: Advanced In Situ Techniques for Studying Palladium-Nitrite Systems

TechniqueInformation GainedSystem StudiedReference
In Situ DRIFTS / XPSProbed surface electronic structure and its effect on reaction selectivity.Pd-based nanocatalysts for nitrite reduction. rsc.org
In Situ E-STEMReal-time observation of nanoparticle formation, growth, and agglomeration during calcination.Calcination of palladium nitrate on a zinc oxide support. rafaldb.com
CO-DRIFTSCharacterized relative surface concentrations of metals in bimetallic catalysts.Pd/Cu catalysts for nitrate/nitrite reduction. acs.org
¹⁸O Isotopic LabelingElucidated the source of oxygen atoms in the product to clarify the reaction mechanism.Nitrite co-catalyzed aerobic dioxygenation of alkenes. nih.gov

Integration of Machine Learning and Artificial Intelligence for Predictive Catalyst Design in Palladium-Nitrite Systems

The traditional process of catalyst discovery is often slow and resource-intensive. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process by enabling predictive design and accelerating the identification of high-performance catalysts. numberanalytics.comuib.no

Predictive Modeling: ML algorithms can be trained on datasets from experiments or computational chemistry to build models that predict catalyst performance. researchgate.net These models can identify complex relationships between a catalyst's features (e.g., composition, electronic properties, structure) and its activity and selectivity. oaepublish.comresearchgate.net This allows researchers to screen vast numbers of potential catalyst candidates in silico, focusing experimental efforts on the most promising ones. uib.no

High-Throughput Screening: AI can guide high-throughput experimental workflows. By coupling ML algorithms with automated synthesis and testing platforms, a virtuous cycle of "predict-make-test-learn" can be established, rapidly accelerating the discovery of optimal catalysts for reactions like nitrate/nitrite hydrogenation. colab.wsresearchgate.netresearchgate.net

Computational Data Generation: Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms and catalyst properties at the atomic scale. oaepublish.comnih.govwhiterose.ac.uk While computationally expensive, DFT can generate large, high-quality datasets on properties like adsorption energies and reaction barriers. oaepublish.com These datasets are invaluable for training more accurate ML models, which can then predict these properties for new catalysts almost instantaneously, bridging the gap between computational and experimental catalysis. oaepublish.com For example, DFT has been used to rationalize the observed selectivity in nitrite reduction on palladium surfaces and guide strategies to enhance N₂ production. nih.gov

Table 4: Role of AI and Machine Learning in Palladium Catalyst Design

AI/ML ApplicationMethodologyObjective in Catalyst DesignReference
Predictive ModelingML algorithms trained on experimental and/or computational data.Predict catalyst activity and selectivity to screen candidates before synthesis. numberanalytics.comresearchgate.net
Accelerated DiscoveryCoupling ML with high-throughput experimentation (HTS).Rapidly identify optimal catalyst compositions and reaction conditions. researchgate.net
Mechanistic InsightUsing ML to analyze large datasets from Density Functional Theory (DFT) calculations.Identify key descriptors that control catalytic performance and guide rational design. oaepublish.comuib.no
Bimetallic Catalyst DesignUsing a mechanistic framework to predict how metal ratios affect reaction rates.Optimize Pd:Cu ratios for nitrate hydrogenation to nitrite. colab.wsresearchgate.net

Q & A

Q. What are the established synthesis methods for palladium nitrite complexes, and what are their key reaction conditions?

this compound complexes are typically synthesized via ligand substitution reactions using palladium precursors like PdCl₂. A common approach involves reacting Pd(II) salts with nitrite ions (NO₂⁻) in aqueous or non-aqueous solvents under controlled pH (5–7) and temperatures (25–60°C). For example, potassium nitrite (KNO₂) can serve as the nitrite source, while stabilizing ligands like ammonia or ethylenediamine may be introduced to prevent decomposition . Key parameters to document include solvent polarity, stoichiometric ratios, and reaction duration to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

UV-Vis spectroscopy (200–400 nm range) detects charge-transfer transitions between Pd²⁺ and nitrite ligands. Infrared (IR) spectroscopy identifies NO₂⁻ asymmetric stretching vibrations near 1,380 cm⁻¹ and symmetric stretches at 1,250 cm⁻¹. X-ray diffraction (XRD) is critical for structural elucidation, with Pd-N bond lengths typically ranging from 2.0–2.1 Å. Researchers should cross-validate results with nuclear magnetic resonance (NMR) for ligand environments and inductively coupled plasma mass spectrometry (ICP-MS) for palladium quantification .

Q. What are the primary challenges in stabilizing this compound complexes under ambient conditions?

this compound complexes are prone to ligand displacement or redox decomposition in the presence of moisture or oxygen. Stabilization strategies include:

  • Using inert atmospheres (N₂/Ar) during synthesis and storage.
  • Incorporating chelating ligands (e.g., bipyridine) to enhance kinetic stability.
  • Adjusting pH to avoid acidic conditions that promote nitrite protonation to HNO₂ .

Q. How can researchers quantify nitrite release from this compound complexes in aqueous environments?

The Griess reagent method is widely used:

  • Dissolve the complex in deionized water.
  • Add sulfanilamide under acidic conditions to form a diazonium salt.
  • React with N-(1-naphthyl)ethylenediamine to produce a pink azo dye.
  • Measure absorbance at 540 nm and compare to a NaNO₂ calibration curve. Ensure controls for potential interference from Pd²⁺ ions via chelation with EDTA .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use fume hoods to avoid inhalation of nitrite vapors.
  • Wear nitrile gloves and lab coats to prevent skin contact.
  • Store complexes in airtight containers labeled with hazard codes for oxidizers and heavy metals.
  • Neutralize waste with reducing agents (e.g., sodium thiosulfate) before disposal .

Advanced Research Questions

Q. How do ligand variations influence the catalytic activity of this compound in cross-coupling reactions?

Bulky ligands (e.g., PPh₃) increase steric hindrance, slowing nitrite dissociation and reducing catalytic turnover. Electron-withdrawing ligands (e.g., NO₂⁻ itself) enhance Pd center electrophilicity, accelerating oxidative addition steps. Comparative studies using kinetic profiling (e.g., Eyring plots) and density functional theory (DFT) can elucidate these effects .

Q. What strategies reconcile contradictory data on the thermal stability of this compound across different studies?

Contradictions often arise from variations in sample purity or experimental conditions. To resolve discrepancies:

  • Perform thermogravimetric analysis (TGA) under standardized heating rates (e.g., 10°C/min).
  • Use in situ XRD to monitor phase changes during heating.
  • Compare decomposition products via mass spectrometry to identify side reactions .

Q. What role does this compound play in environmental remediation processes, and what are its degradation pathways?

this compound can catalyze nitrate reduction to N₂ in contaminated water. However, under UV light, it may photodegrade into PdO and NO₃⁻ via ligand-to-metal charge transfer. Researchers should track intermediates using ion chromatography and monitor Pd recovery rates to assess environmental viability .

Q. How can computational chemistry models predict the reactivity of this compound in novel reaction systems?

DFT calculations optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Solvation models (e.g., COSMO-RS) simulate solvent effects on reaction kinetics. Validate predictions with cyclic voltammetry and compare experimental vs. computed activation energies .

Q. What experimental evidence supports or challenges the proposed mechanisms of nitrite ligand exchange in palladium complexes?

Isotopic labeling (¹⁵NO₂⁻) coupled with NMR spectroscopy tracks ligand exchange rates. For example, 2D EXSY NMR can quantify exchange dynamics between free and Pd-bound nitrite. Conflicting mechanistic proposals (associative vs. dissociative pathways) require variable-temperature studies and kinetic isotope effects (KIEs) for resolution .

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